Product packaging for 4-Vinylsyringol(Cat. No.:CAS No. 28343-22-8)

4-Vinylsyringol

Cat. No.: B024784
CAS No.: 28343-22-8
M. Wt: 180.20 g/mol
InChI Key: QHJGZUSJKGVMTF-UHFFFAOYSA-N
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Description

4-Vinylsyringol is a member of phenols and a member of methoxybenzenes.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B024784 4-Vinylsyringol CAS No. 28343-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenyl-2,6-dimethoxyphenol
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InChI

InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJGZUSJKGVMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865427
Record name 4-Ethenyl-2,6-dimethoxyphenol
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28343-22-8, 31872-14-7
Record name 4-Vinylsyringol
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Record name Vinylsyringol
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Record name 4-Ethenyl-2,6-dimethoxyphenol
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Record name 4-ethenyl-2,6-dimethoxyphenol
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Record name VINYLSYRINGOL
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Foundational & Exploratory

4-Vinylsyringol: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylsyringol, also known as Canolol, is a natural phenolic compound of significant interest across the food, cosmetic, and pharmaceutical industries.[] Predominantly formed during the high-temperature processing of canola (rapeseed) oil through the decarboxylation of sinapic acid, it is recognized for its potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[][2][3] This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound. It further details its biological activities, including its role as a COX-2 inhibitor and its influence on key signaling pathways such as NF-κB.[][2][4] Detailed experimental protocols for its extraction and analysis are also presented to support further research and application development.

Chemical Structure and Identification

This compound is a member of the methoxybenzene and phenol chemical classes.[5] Its structure consists of a central benzene ring substituted with one hydroxyl group, two methoxy groups, and one vinyl group. This unique arrangement of functional groups is responsible for its significant biological activity, particularly its high antiradical scavenging capacity which is reported to be greater than that of antioxidants like α-tocopherol and quercetin.[]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 4-ethenyl-2,6-dimethoxyphenol[][5]
Synonyms Canolol, 2,6-Dimethoxy-4-vinylphenol, 4-Vinyl-2,6-dimethoxyphenol, 3,5-Dimethoxy-4-hydroxystyrene[][2][6][7]
CAS Number 28343-22-8[][2][5][8]
Molecular Formula C₁₀H₁₂O₃[][2][5][7][8]
SMILES COC1=CC(=CC(=C1O)OC)C=C[][2][5]
InChI InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3[][5][7]
InChIKey QHJGZUSJKGVMTF-UHFFFAOYSA-N[][5][7]

Physicochemical Properties

This compound presents as a white solid at room temperature.[] Its solubility is limited in aqueous solutions but is slight in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[][4]

Table 2: Quantitative Physicochemical Data for this compound

PropertyValueUnit
Molecular Weight 180.20[][2][5][7][8] g/mol
Melting Point 133 - 135[]°C
Boiling Point 285.4 ± 35.0 (at 760 mmHg)[]°C
Density 1.113 ± 0.06[]g/cm³
Appearance White Solid[]-

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, making it a compound of high interest for drug development. It is a potent antioxidant that effectively scavenges free radicals such as DPPH and peroxynitrite.[3][4] Furthermore, it has demonstrated potential as a COX-2 inhibitor and may inhibit tumor cell growth while inducing apoptosis.[][2]

Anti-inflammatory Activity via NF-κB Pathway

One of the key mechanisms underlying its anti-inflammatory effects is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] In response to inflammatory stimuli like TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor IκBα. This frees NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes. This compound has been shown to reduce the release of TNF-α and inhibit the activation of NF-κB, thereby downregulating the inflammatory response.[4]

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_p->IkBa Degradation IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->IKK Stimulation IkBa_NFkB->NFkB Release VS This compound VS->TNFa Inhibits Release VS->IKK Inhibits Activation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes Transcription

Anti-inflammatory action of this compound via NF-κB pathway inhibition.
Induction of Apoptosis via ROS-MAPK Pathway

In cancer cells, this compound has been suggested to induce apoptosis through a mechanism involving the ROS-MAPK (Reactive Oxygen Species - Mitogen-Activated Protein Kinase) mediated mitochondrial signaling pathway.[3] This suggests a pro-oxidant role in a cancerous cellular environment, leading to the activation of apoptotic cascades.

Experimental Protocols

Formation from Sinapic Acid

This compound is not typically synthesized through conventional chemical routes but is formed naturally. Its primary formation mechanism is the thermal decarboxylation of sinapic acid, a phenolic acid abundant in rapeseed.[][3]

  • Protocol:

    • Sinapic acid, present in rapeseed as sinapine (the choline ester of sinapic acid), is hydrolyzed to free sinapic acid during the initial stages of oil processing.

    • During the high-temperature pressing and deodorization steps of canola oil production (typically >180°C), the free sinapic acid undergoes non-oxidative decarboxylation.

    • This reaction removes the carboxylic acid group (-COOH) from sinapic acid, yielding this compound. The vinyl group (-CH=CH₂) is formed in this process.

Extraction and Analysis from Crude Canola Oil

Crude canola oil is the primary source for isolating this compound, containing it at concentrations of approximately 85% of the total phenolic content.[] However, conventional refining processes can remove up to 90% of this valuable compound.[] The following workflow outlines a general procedure for its extraction and analysis.

G start Crude Canola Oil extraction Liquid-Liquid Extraction (e.g., with Methanol/Water) start->extraction separation Phase Separation extraction->separation aq_phase Aqueous-Methanol Phase (Contains Phenolics) separation->aq_phase Collect oil_phase Oil Phase (Discarded) separation->oil_phase concentration Evaporation of Solvent (under vacuum) aq_phase->concentration purification Solid Phase Extraction (SPE) or Flash Chromatography concentration->purification analysis Analysis by HPLC-DAD or LC-MS purification->analysis result Quantification of This compound analysis->result

Workflow for the extraction and analysis of this compound from crude oil.
  • Methodology Details:

    • Extraction: A sample of crude canola oil is mixed vigorously with a polar solvent, typically a methanol/water mixture, to partition the phenolic compounds into the polar phase.

    • Separation: The mixture is centrifuged to achieve complete phase separation. The upper oil layer is discarded, and the lower aqueous-methanol layer containing this compound is collected.

    • Concentration: The solvent from the collected phase is removed using a rotary evaporator under reduced pressure to yield a concentrated phenolic extract.

    • Purification: The crude extract can be further purified using Solid Phase Extraction (SPE) with a suitable sorbent (e.g., C18) or by preparative flash chromatography to isolate this compound from other phenolic compounds.

    • Analysis and Quantification: The purified sample is analyzed using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[] Quantification is performed by comparing the peak area to a calibration curve generated from a pure this compound standard. Gas Chromatography (GC) is also a viable analytical method.[9][10]

Conclusion

This compound (Canolol) is a well-characterized phenolic compound with a defined chemical structure and a compelling profile of biological activities. Its potent antioxidant and anti-inflammatory properties, mediated through pathways like NF-κB inhibition, position it as a strong candidate for applications in functional foods, cosmetics, and pharmaceuticals. The information and protocols provided in this guide serve as a comprehensive resource for researchers and developers aiming to explore and harness the therapeutic and preservative potential of this valuable natural molecule.

References

Thermal Decarboxylation of Sinapic Acid to 4-Vinylsyringol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decarboxylation of sinapic acid to produce 4-vinylsyringol (also known as canolol). This compound is a valuable bioactive compound with significant antioxidant, anti-inflammatory, and anti-cancer properties, making its efficient synthesis a topic of great interest in drug development and materials science. This document details the underlying reaction mechanism, various experimental protocols, and key quantitative data derived from scientific literature.

Reaction Mechanism and Principles

The thermal decarboxylation of sinapic acid is a chemical reaction that involves the removal of a carboxyl group (-COOH) from the sinapic acid molecule through the application of heat, resulting in the formation of this compound and carbon dioxide.[1] The reaction proceeds via a proposed mechanism involving the formation of a quinone methide intermediate, which is common for p-hydroxycinnamic acids.[2] The stability of this intermediate influences the reaction rate and overall yield.

The general transformation can be visualized as follows:

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Sinapic_Acid Sinapic Acid Heat Δ (Heat) Vinylsyringol This compound CO2 Carbon Dioxide Heat->Vinylsyringol Heat->CO2

Caption: General reaction scheme for the thermal decarboxylation of sinapic acid.

Experimental Protocols and Methodologies

Several methods have been developed for the thermal decarboxylation of sinapic acid, ranging from simple heating in a suitable solvent to microwave-assisted organic synthesis (MAOS). The choice of method often depends on the desired scale, reaction time, and yield.

Catalyst-Free Thermal Decarboxylation in Dimethylformamide (DMF)

This protocol describes a high-yielding, catalyst-free method for the decarboxylation of various 4-hydroxycinnamic acids, including sinapic acid.[2]

Experimental Procedure:

  • A solution of sinapic acid (0.2 mmol) in dimethylformamide (DMF, 1 ml) is prepared in a sealed reaction vessel.

  • The reaction mixture is heated to 200°C for 30 minutes.[2]

  • After cooling to room temperature, the reaction mixture is diluted with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

  • Purification can be achieved by column chromatography on silica gel if necessary.

Microwave-Assisted Thermal Decarboxylation

Microwave irradiation offers a significant acceleration of the decarboxylation reaction, often leading to shorter reaction times and improved yields.[3]

Experimental Procedure:

  • Sinapic acid is mixed with a high-boiling point solvent (e.g., N,N-dimethylformamide) or a solid support (e.g., basic aluminum oxide) in a microwave-safe reaction vessel.[3]

  • A base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can be added to facilitate the reaction.[3]

  • The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 100-150°C) for a short duration (e.g., 15-30 minutes).[2][3]

  • Upon completion, the reaction mixture is cooled, and the product is isolated using standard extraction and purification techniques as described in the previous method.

The following diagram illustrates a general workflow for these experimental procedures:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Reactant_Prep Prepare Sinapic Acid Solution/Mixture Heating Heating (Conventional or Microwave) Reactant_Prep->Heating Extraction Extraction of this compound Heating->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: A generalized experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The efficiency of the thermal decarboxylation of sinapic acid is highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Catalyst-Free Thermal Decarboxylation of 4-Hydroxycinnamic Acids[2]
SubstrateSolventTemperature (°C)Time (min)Yield (%)
p-Coumaric AcidDMF2003089
Caffeic AcidDMF2003087
Ferulic AcidDMF2003096
Sinapic Acid DMF 200 30 87
Table 2: Microwave-Assisted Decarboxylation of 4-Hydroxycinnamic Acids[3]
SubstrateConditionsTime (min)Conversion (%)
Ferulic AcidDBU, Alumina, MW15-30Quantitative
p-Coumaric AcidDBU, Alumina, MW15-30Quantitative
Sinapic Acid DBU, Alumina, MW 15-30 Quantitative

Note: "Quantitative" indicates that the conversion of the starting material was essentially complete.

Table 3: Other Reported Thermal Decarboxylation Conditions
SubstrateConditionsTemperature (°C)Time (min)Reference
Sinapic AcidNeat (in oil bath)13015[4]
Sinapic AcidRefluxing Pyridine (as solvent)115-[5]
Sinapic AcidIn Rapeseed Meal (heat treatment)165-[1]

Influence of Reaction Parameters

Several factors can significantly impact the outcome of the thermal decarboxylation of sinapic acid:

  • Temperature: Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can promote polymerization and the formation of undesired byproducts.[2] The optimal temperature is a balance between achieving a high conversion rate and minimizing degradation.

  • Solvent: High-boiling point, polar aprotic solvents like DMF are effective media for this reaction.[2] The choice of solvent can also influence the solubility of the starting material and the product.

  • Catalyst: While the reaction can proceed without a catalyst, the addition of a base such as DBU or piperidine can facilitate the decarboxylation, particularly in microwave-assisted methods.[3][5]

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen) can help to prevent oxidation of the phenolic product, especially at elevated temperatures.

Conclusion

The thermal decarboxylation of sinapic acid is a straightforward and efficient method for the synthesis of the valuable bioactive compound this compound. Both conventional heating and microwave-assisted protocols have been demonstrated to provide high yields. For researchers and professionals in drug development, the ability to efficiently synthesize this compound opens avenues for further investigation into its therapeutic potential. The choice of the optimal experimental protocol will depend on the specific requirements of the research, including scale, desired purity, and available equipment. Careful consideration of the reaction parameters is crucial for maximizing the yield and purity of the final product.

References

4-Vinylsyringol: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylsyringol (4-VS), also known as canolol, is a naturally occurring phenolic compound found in various plant sources, notably in rapeseed oil. Arising from the thermal decarboxylation of sinapic acid, this molecule has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Detailed experimental protocols, quantitative data from key studies, and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Phenolic compounds are a broad class of plant secondary metabolites recognized for their health-promoting properties. Among these, this compound has emerged as a particularly promising molecule. Its structure, characterized by a vinyl group attached to a syringol (2,6-dimethoxyphenol) ring, underpins its significant bioactivity. This document synthesizes the existing literature on 4-VS, offering a technical resource for researchers exploring its therapeutic applications.

Biological Activities of this compound

This compound exhibits a range of biological effects, with substantial evidence supporting its role as a potent antioxidant, a modulator of inflammatory responses, an inhibitor of cancer cell proliferation, and a neuroprotective agent.

Antioxidant Activity

This compound is a powerful antioxidant, demonstrating radical scavenging capabilities that surpass those of many well-known antioxidants, including vitamin C, β-carotene, α-tocopherol, rutin, and quercetin.[1] Its antioxidant efficacy is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group, thereby neutralizing free radicals.

Quantitative Antioxidant Activity Data

Assay TypeMethodResultReference
DPPH Radical ScavengingSpectrophotometryPotent activity, qualitatively described as stronger than α-tocopherol and flavonoids.[1][1]
Nitric Oxide ScavengingGriess AssayQuantitative data not available in the searched sources.
Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action is linked to the modulation of key inflammatory signaling pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory mediators.[2]

Quantitative Anti-inflammatory Activity Data

Assay TypeCell Line / SystemEndpointIC50 / ResultReference
COX-2 InhibitionIn vitro enzymatic assayInhibition of COX-2 activitySpecific IC50 for 4-VS not available in the searched sources.
Nitric Oxide ProductionLPS-stimulated RAW 264.7 macrophagesInhibition of NO productionSpecific IC50 for 4-VS not available in the searched sources.
Anticancer Activity

Emerging research indicates that this compound possesses anticancer properties, including the ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death).[2]

Quantitative Anticancer Activity Data

Cell LineCancer TypeAssayIC50Reference
VariousBreast, Colon, LungMTT/SRB AssaySpecific IC50 values for 4-VS not available in the searched sources.
Neuroprotective Effects

Preliminary evidence suggests that this compound may exert neuroprotective effects, potentially through its antioxidant and anti-inflammatory activities, which are crucial in mitigating neuronal damage in various neurodegenerative conditions. However, quantitative data to firmly establish its efficacy and mechanisms in neuroprotection are still emerging.

Quantitative Neuroprotective Activity Data

Model SystemEndpointEC50 / ResultReference
In vitro/in vivo models of neurodegenerationNeuronal viability, reduction of oxidative stress markersSpecific EC50 values for 4-VS not available in the searched sources.

Signaling Pathways Modulated by this compound

The biological activities of this compound are underpinned by its interaction with and modulation of critical cellular signaling pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2. This compound is thought to exert its anti-inflammatory effects by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.

NF_kB_Inhibition_by_4_Vinylsyringol cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IkBa IKK->IkBa Phosphorylates p_IkBa p-IκBα p50_p65 NF-κB (p50/p65) p50_p65_nuc NF-κB (p50/p65) p50_p65->p50_p65_nuc Translocates IkBa_p50_p65 IκBα-p50/p65 (Inactive) p_IkBa->p50_p65 Releases 4VS This compound 4VS->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) p50_p65_nuc->Pro_inflammatory_Genes Induces Expression LPS LPS LPS->IKK Activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as Heme Oxygenase-1 (HO-1), leading to their expression and a strengthened cellular defense against oxidative damage.

Nrf2_Activation_by_4_Vinylsyringol cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 (Inactive) Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates 4VS This compound 4VS->Keap1_Nrf2 Induces Dissociation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Induces Expression Oxidative_Stress Oxidative_Stress Oxidative_Stress->Keap1_Nrf2 Induces Dissociation

Caption: Activation of the Nrf2 antioxidant response pathway by this compound.

Detailed Experimental Protocols

The following sections provide representative protocols for key assays used to evaluate the biological activities of this compound.

DPPH Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Workflow:

DPPH_Assay_Workflow prep_dpph Prepare DPPH solution (e.g., 0.1 mM in methanol) mixing Mix DPPH solution with sample or control prep_dpph->mixing prep_sample Prepare this compound solutions (various concentrations) prep_sample->mixing prep_control Prepare positive control (e.g., Ascorbic Acid) prep_control->mixing incubation Incubate in the dark (e.g., 30 minutes at RT) mixing->incubation measurement Measure absorbance at ~517 nm incubation->measurement calculation Calculate % inhibition and IC50 measurement->calculation

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 1 mM) and stored in the dark. A working solution (e.g., 0.1 mM) is prepared by diluting the stock solution with methanol to an absorbance of approximately 1.0 at 517 nm.

  • Sample and Control Preparation: this compound is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which a series of dilutions are made. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control and prepared in the same manner.

  • Reaction: In a 96-well plate or cuvettes, a fixed volume of the DPPH working solution is added to an equal volume of the sample, control, or blank (solvent alone).

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow:

NO_Assay_Workflow cell_culture Culture RAW 264.7 cells treatment Pre-treat cells with this compound cell_culture->treatment stimulation Stimulate cells with LPS (e.g., 1 µg/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection griess_reaction Perform Griess reaction on supernatant supernatant_collection->griess_reaction measurement Measure absorbance at ~540 nm griess_reaction->measurement calculation Calculate % inhibition of NO production and IC50 measurement->calculation

Caption: Workflow for the nitric oxide production inhibition assay.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. A set of wells with untreated and unstimulated cells serves as a negative control, and cells treated with LPS alone serve as a positive control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measurement: After a short incubation period, the absorbance of the resulting azo dye is measured at approximately 540 nm.

  • Calculation: The percentage of inhibition of NO production is calculated, and the IC50 value is determined. Cell viability is also assessed (e.g., using an MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.

Anticancer Assay: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow cell_culture Culture cancer cells treatment Treat cells with this compound cell_culture->treatment incubation Incubate for a specified time (e.g., 24-48 hours) treatment->incubation cell_harvest Harvest cells (including floating and adherent) incubation->cell_harvest staining Stain cells with Annexin V-FITC and Propidium Iodide (PI) cell_harvest->staining flow_cytometry Analyze cells by flow cytometry staining->flow_cytometry quantification Quantify viable, apoptotic, and necrotic cell populations flow_cytometry->quantification

Caption: Workflow for the Annexin V/PI apoptosis assay.

Methodology:

  • Cell Culture and Treatment: Cancer cells are seeded in culture plates and treated with various concentrations of this compound for a predetermined period (e.g., 24 or 48 hours). Untreated cells serve as a negative control.

  • Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

  • Staining: The harvested cells are washed and resuspended in a binding buffer. Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for a short period (e.g., 15 minutes) at room temperature.

  • Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin V-FITC fluorescence is typically detected in the green channel (FL1), and PI fluorescence in the red channel (FL2 or FL3).

  • Data Analysis: The flow cytometry data is analyzed to distinguish four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common). The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.

Conclusion and Future Directions

This compound is a natural phenolic compound with a remarkable spectrum of biological activities, positioning it as a strong candidate for further investigation in the realms of preventative medicine and therapeutic development. Its potent antioxidant and anti-inflammatory properties, coupled with its emerging anticancer and neuroprotective potential, highlight its multifaceted therapeutic promise.

While the current body of research provides a solid foundation, further studies are imperative to fully elucidate the therapeutic potential of this compound. Future research should focus on:

  • Obtaining robust quantitative data (IC50 and EC50 values) for its various biological activities across a wider range of in vitro and in vivo models.

  • Conducting comprehensive mechanistic studies to further detail its interactions with key signaling pathways.

  • Performing preclinical and, eventually, clinical trials to evaluate its safety and efficacy in the context of specific diseases.

  • Exploring synergistic effects with other therapeutic agents.

The continued exploration of this compound holds the potential to unlock new avenues for the development of novel, natural-product-based therapies for a variety of human diseases.

References

Spectroscopic Profile of 4-Vinylsyringol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-vinylsyringol (canolol), a phenolic compound of interest for its antioxidant and potential therapeutic properties. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.65s2HH-2, H-6
6.58dd, J=17.6, 10.9 Hz1HH-7
5.55d, J=17.6 Hz1HH-8a
5.10d, J=10.9 Hz1HH-8b
3.85s6H-OCH₃

Solvent: Methanol-d₄ (CD₃OD) Reference:[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
148.9C-3, C-5
137.8C-7
135.2C-4
128.4C-1
112.1C-8
104.9C-2, C-6
56.8-OCH₃

Solvent: Methanol-d₄ (CD₃OD) Reference:[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, aiding in the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeMass-to-Charge (m/z)Relative IntensityAssignment
GC-MSEI180100%[M]⁺
GC-MSEI165~60%[M-CH₃]⁺
GC-MSEI137~30%[M-CH₃-CO]⁺
LC-MS/MSESI+181.08-[M+H]⁺

Note: Relative intensities in GC-MS can vary depending on the instrument and conditions. The LC-MS/MS data is based on predicted spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400 (broad)O-H stretchPhenolic -OH
~3080C-H stretchAromatic/Vinyl
~2950, ~2850C-H stretchMethyl (-OCH₃)
~1600, ~1510C=C stretchAromatic ring
~1630C=C stretchVinyl group
~1210, ~1120C-O stretchAryl ether
~990, ~900=C-H bendVinyl group

Note: IR data is for the vapor phase.[2] Peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of deuterated methanol (Methanol-d₄, CD₃OD). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A Bruker Avance III HD 600 MHz spectrometer (or equivalent) equipped with a cryoprobe is used for analysis.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Receiver Gain: Auto

    • Acquisition Time: ~2.7 s

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Receiver Gain: Auto

    • Acquisition Time: ~1.1 s

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the residual solvent peak of methanol-d₄ (δH = 3.31 ppm, δC = 49.0 ppm).

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 100 µg/mL.

  • Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).

  • Gas Chromatography Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 250°C.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-400.

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed using the instrument's software. The mass spectrum of the peak corresponding to this compound is compared with library data (e.g., NIST) for confirmation.

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid this compound sample is placed directly on the ATR crystal. For KBr pellet method, approximately 1 mg of the sample is ground with 100 mg of dry KBr powder and pressed into a thin pellet.

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a diamond ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

    • A background spectrum of the clean ATR crystal or a blank KBr pellet is recorded prior to the sample scan.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in this compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow_4_Vinylsyringol cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_characterization Compound Characterization Sample This compound (Pure Compound) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->MS_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data Characterization Structural Elucidation & Confirmation of this compound NMR_Data->Characterization MS_Data->Characterization IR_Data->Characterization

Caption: Analytical workflow for the spectroscopic characterization of this compound.

References

4-Vinylsyringol: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylsyringol, also known as canolol, is a naturally occurring phenolic compound predominantly formed during the thermal processing of rapeseed (canola). It is recognized for its potent antioxidant and potential therapeutic properties, including acting as a COX-2 inhibitor.[] This technical guide provides a comprehensive overview of the current knowledge regarding the solubility and stability of this compound. While specific quantitative data is sparse in publicly available literature, this document outlines the qualitative solubility characteristics and key factors influencing its stability. Furthermore, it furnishes detailed experimental protocols for determining these properties, enabling researchers to conduct their own assessments.

Physicochemical Properties

PropertyValueReference
IUPAC Name 4-ethenyl-2,6-dimethoxyphenol[][2]
Synonyms Canolol, 2,6-Dimethoxy-4-vinylphenol[]
Molecular Formula C₁₀H₁₂O₃[][3][4]
Molecular Weight 180.20 g/mol [][3][4]
Appearance White solid[]
Melting Point 133-135°C[]
Boiling Point 285.4±35.0°C at 760 mmHg[]

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively reported in the literature. However, based on available information and the compound's chemical structure, a qualitative profile can be summarized.

Qualitative Solubility

This compound is generally characterized as a lipophilic, or fat-soluble, compound.[][5] Its solubility in aqueous and organic solvents is described as follows:

SolventSolubilityReference
Water Practically insoluble
Dimethyl Sulfoxide (DMSO) Slightly soluble[]
Methanol Slightly soluble[]
Oils/Lipids Soluble[][5]

The presence of a phenolic hydroxyl group and two methoxy groups on the benzene ring, combined with a vinyl group, contributes to its limited solubility in polar solvents like water and better solubility in organic and non-polar environments.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[6]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[6]

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[6]

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.[7]

  • Dilute the filtrate with an appropriate solvent if necessary to bring the concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometry method.

  • The solubility is reported in units such as mg/mL or mol/L.

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_analysis Analysis start Add excess this compound to solvent equilibrate Equilibrate in shaker (24-48h, constant T) start->equilibrate settle Settle undissolved solid equilibrate->settle filter Filter supernatant (0.22 µm filter) settle->filter quantify Quantify concentration (HPLC-UV / UV-Vis) filter->quantify end Report Solubility (mg/mL or mol/L) quantify->end

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is influenced by temperature, pH, light, and the presence of oxygen. It is recommended to store the compound at -20°C in an inert atmosphere.[]

Thermal Stability

Temperature plays a dual role in the context of this compound. It is formed from its precursor, sinapic acid, through thermal decarboxylation, typically at temperatures between 150°C and 190°C during the roasting of rapeseed.[8][9] However, these elevated temperatures can also lead to its degradation.[8][10] This suggests that while heat is necessary for its formation, prolonged exposure or excessively high temperatures can result in its loss. Studies on fragrant rapeseed oil have shown a decrease in the total phenol content, including canolol, during frying processes.[11]

Degradation Pathways

The primary precursor to this compound is sinapic acid. The formation and potential subsequent degradation represent key pathways. Under acidic conditions, which can be present during oil refining, this compound can undergo dimerization. While other specific degradation products have been detected, their identities have not been fully elucidated.[8] As an antioxidant, it is expected to be susceptible to oxidation. Furthermore, studies on structurally similar phenolic compounds suggest a potential for photodegradation, especially in the presence of catalysts like Fe(III) ions.[12][13]

G Formation and Potential Degradation of this compound cluster_formation Formation Pathway cluster_degradation Potential Degradation Pathways SA Sinapic Acid VS This compound (Canolol) SA->VS Heat (Decarboxylation) Dimer Dimerization Products VS->Dimer Acid Catalysis Oxidation Oxidation Products VS->Oxidation Oxygen Photo Photodegradation Products VS->Photo Light (UV) Other Other Unidentified Degradation Products VS->Other Heat

Caption: Formation from sinapic acid and potential degradation pathways.

Experimental Protocol for Stability and Forced Degradation Studies

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[14][15]

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80°C) in an oven.

    • Photodegradation: Expose the solid compound and the solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all formed degradation products. A PDA detector is useful for assessing peak purity, while an MS detector can help in the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound under each condition.

    • Characterize the degradation products by comparing their retention times, UV spectra, and mass spectra with the parent compound.

G Workflow for Forced Degradation Study cluster_stress Apply Stress Conditions start Prepare this compound Stock Solution acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress (Heat) start->thermal photo Photostability (Light) start->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation & Identify Products analysis->evaluation

Caption: General workflow for conducting a forced degradation study of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantification of this compound.

HPLC Method for Quantification

The following parameters can serve as a starting point for developing a robust HPLC method for the analysis of this compound.

ParameterDescriptionReference
Mode Reversed-Phase or Normal-Phase[8][16][17]
Column C18 column (e.g., Kinetex Biphenyl C18) for reversed-phase[8][17]
Mobile Phase (RP) Gradient elution with water (containing 0.1% formic acid) and methanol (containing 0.1% formic acid)[8][17]
Mobile Phase (NP) Hexane:Isopropanol (96:4)[16]
Flow Rate 0.4 - 0.8 mL/min[8][16]
Column Temperature 30°C[8][16]
Detection UV at ~270 nm or Fluorescence (Ex: 298 nm, Em: 325 nm)[16][17]
Injection Volume 10 µL[8][17]

Conclusion

This compound is a lipophilic compound with limited solubility in polar solvents. Its stability is significantly influenced by temperature, which is a critical parameter for both its formation and potential degradation. While there is a lack of specific quantitative data on its solubility and degradation kinetics, the experimental protocols provided in this guide offer a robust framework for researchers to determine these parameters. Further studies are warranted to fully characterize the solubility and stability profile of this promising bioactive compound, which will be crucial for its development in pharmaceutical and nutraceutical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 4-Vinylsyringol from Rapeseed Oil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylsyringol (4-VS), also known as canolol, is a naturally occurring phenolic compound found in rapeseed oil. It is formed through the thermal decarboxylation of sinapic acid, a major phenolic acid in rapeseed, during the seed roasting and oil extraction processes.[1] 4-VS is of significant interest to the scientific and pharmaceutical communities due to its potent antioxidant properties. This document provides detailed methodologies for the extraction and purification of this compound from rapeseed oil, intended for research, and drug development applications.

Data Presentation: this compound Content in Rapeseed Oil

The concentration of this compound in rapeseed oil is highly variable and depends on the processing conditions of the seeds and the oil. Roasting of the seeds and the use of hot-pressing techniques significantly increase the canolol content.[2][3] Conversely, the refining process drastically reduces the amount of 4-VS.[4]

Rapeseed Oil TypeProcessing ConditionThis compound (Canolol) Concentration (mg/kg or ppm)Reference(s)
Crude Rapeseed OilHeated Screw-Pressing190 - 2246[5]
Crude Rapeseed OilNot Specified85% of total phenolics[4][6]
Cold-Pressed Rapeseed OilUnroasted Seeds8.53 - 12.45[2]
Cold-Pressed Rapeseed OilRoasted Seeds (180°C for 15 min)up to 768.26[2]
Fragrant Rapeseed OilNot Specified165.17[7]
Rapeseed OilSteam Explosion Pretreatmentup to 2168.69[8]
Refined Rapeseed OilFull Refining ProcessSignificantly lower than crude oil[4][6]

Experimental Protocols

The following protocols describe a comprehensive workflow for the extraction and purification of this compound from crude rapeseed oil, which is expected to have a higher concentration of the target compound. The process involves an initial liquid-liquid extraction to isolate the phenolic fraction, followed by column chromatography for the purification of this compound.

Protocol 1: Liquid-Liquid Extraction of the Phenolic Fraction

This protocol is adapted from methods used for the extraction of phenolic compounds from vegetable oils.[9]

Materials:

  • Crude Rapeseed Oil (preferably from roasted seeds)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized Water

  • Separatory Funnel (2 L)

  • Rotary Evaporator

  • Centrifuge

Procedure:

  • In a 2 L separatory funnel, dissolve 500 g of crude rapeseed oil in 500 mL of hexane.

  • Add 500 mL of a methanol/water solution (80:20, v/v) to the separatory funnel.

  • Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.

  • Allow the phases to separate for 30 minutes. The lower, hydroalcoholic phase contains the phenolic compounds.

  • Drain the lower hydroalcoholic phase into a clean flask.

  • Repeat the extraction of the oil/hexane phase two more times with 500 mL of the methanol/water solution each time.

  • Combine all the hydroalcoholic extracts.

  • To remove any residual oil, wash the combined extract with 200 mL of hexane in a clean separatory funnel. Shake for 2 minutes and discard the upper hexane phase.

  • Concentrate the washed hydroalcoholic extract using a rotary evaporator at 40°C under reduced pressure to remove the methanol.

  • The remaining aqueous solution can be freeze-dried to yield the crude phenolic extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the purification of this compound from the crude phenolic extract using two common column chromatography techniques: Silica Gel and Sephadex LH-20.

Option A: Silica Gel Column Chromatography

Silica gel is a polar stationary phase, and separation is based on the polarity of the compounds.[5] Non-polar compounds will elute first.

Materials:

  • Crude Phenolic Extract (from Protocol 1)

  • Silica Gel (60 Å, 70-230 mesh)

  • Glass Chromatography Column

  • Solvent System: A gradient of Hexane and Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary Evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude phenolic extract in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Start the elution with 100% hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) in separate tubes.

  • Monitoring the Separation: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., 80:20 hexane:ethyl acetate) and visualize the spots under a UV lamp. This compound should appear as a UV-active spot.

  • Pooling and Evaporation: Combine the fractions that contain pure this compound, as determined by TLC.

  • Final Product: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.

Option B: Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a lipophilic, size-exclusion gel that is also capable of partition chromatography, making it effective for separating phenolic compounds.[7]

Materials:

  • Crude Phenolic Extract (from Protocol 1)

  • Sephadex LH-20

  • Glass Chromatography Column

  • Mobile Phase: Methanol or Ethanol (HPLC grade)

  • Collection tubes

  • Rotary Evaporator

  • HPLC system for purity analysis (optional)

Procedure:

  • Column Packing: Swell the Sephadex LH-20 in the chosen mobile phase (methanol or ethanol) for several hours. Pack the column with the swollen gel, ensuring a homogenous bed.

  • Sample Loading: Dissolve the crude phenolic extract in a minimal volume of the mobile phase and carefully apply it to the top of the column.

  • Elution: Elute the column with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions of a fixed volume.

  • Monitoring the Separation: Monitor the fractions for the presence of this compound. This can be done by TLC or by analyzing small aliquots of the fractions using HPLC with a UV detector.

  • Pooling and Evaporation: Combine the fractions containing pure this compound.

  • Final Product: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_start Starting Material cluster_extraction Liquid-Liquid Extraction cluster_purification Column Chromatography Purification cluster_end Final Product start Crude Rapeseed Oil dissolve Dissolve in Hexane start->dissolve add_solvent Add Methanol/Water (80:20) dissolve->add_solvent separate Separate Phases add_solvent->separate collect_extract Collect Hydroalcoholic Extract separate->collect_extract concentrate Concentrate Extract (Rotary Evaporator) collect_extract->concentrate crude_extract Crude Phenolic Extract concentrate->crude_extract load_column Load onto Column (Silica Gel or Sephadex LH-20) crude_extract->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions monitor Monitor Fractions (TLC/HPLC) collect_fractions->monitor pool Pool Pure Fractions monitor->pool evaporate Evaporate Solvent pool->evaporate end Purified this compound evaporate->end

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway (Logical Relationship) of this compound Formation

Formation_Pathway cluster_precursor Precursor in Rapeseed cluster_process Thermal Processing cluster_reaction Chemical Reaction cluster_product Final Product sinapic_acid Sinapic Acid heating Roasting / Hot-Pressing sinapic_acid->heating Subjected to decarboxylation Decarboxylation heating->decarboxylation Induces vs This compound (Canolol) decarboxylation->vs Forms

Caption: Formation pathway of this compound from sinapic acid.

References

Application Notes and Protocols: Laboratory Synthesis of 4-Vinylsyringol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis of 4-vinylsyringol, a potent antioxidant and potential anti-cancer agent, and its derivatives. The information compiled herein is intended to furnish researchers with the necessary details to replicate and adapt these synthetic methods for their own research and development endeavors.

Introduction

This compound, also known as canolol, is a naturally occurring phenolic compound found in crude canola oil. It is formed from the decarboxylation of sinapic acid, particularly during the heating process of rapeseed.[1] This compound has garnered significant interest in the scientific community due to its potent antioxidant, anti-mutagenic, and anti-cancer properties.[1] Its proposed mechanisms of action include the inhibition of cyclooxygenase-2 (COX-2) and the induction of apoptosis in cancer cells. This document outlines the primary methods for the laboratory synthesis of this compound and provides protocols for the preparation of its acetyl and ether derivatives.

Data Presentation

Table 1: Synthesis of 4-Vinylphenols via Catalyst-Free Decarboxylation
EntryStarting Material (Hydroxycinnamic Acid)Product (4-Vinylphenol)Temperature (°C)Yield (%)Reference
1p-Coumaric acid4-Vinylphenol130-20089[2]
2Ferulic acid4-Vinylguaiacol14087[2]
3Sinapic acidThis compound140Not specified[3]
4Caffeic acid4-Vinylcatechol14089[2]
Table 2: Characterization Data for this compound
PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.20 g/mol [4]
Appearance White solid
Melting Point Not specified
Boiling Point Not specified
¹H NMR (CDCl₃, δ ppm) 6.61 (s, 2H), 6.59 (dd, J=17.6, 10.9 Hz, 1H), 5.61 (d, J=17.6 Hz, 1H), 5.16 (d, J=10.9 Hz, 1H), 3.89 (s, 6H)
¹³C NMR (CDCl₃, δ ppm) 147.1, 136.7, 132.8, 128.2, 114.5, 104.2, 56.4
Mass Spectrum (m/z) [M]+ 180.0786

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalyst-Free Thermal Decarboxylation of Sinapic Acid

This protocol describes a straightforward and efficient method for the synthesis of this compound from sinapic acid without the need for a catalyst.[2]

Materials:

  • Sinapic acid

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • 5 mL pressure-resistant reaction bottle

  • Stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel 60F254)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a 5 mL pressure-resistant reaction bottle containing a stir bar, add sinapic acid (0.2 mmol).

  • Add DMF (1 mL) to the reaction bottle.

  • Seal the reaction bottle and place it in a preheated heating mantle or oil bath set to 140-200°C.

  • Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting material is completely consumed (typically 30 minutes).

  • Once the reaction is complete, remove the reaction bottle from the heat and allow it to cool to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to obtain pure this compound.

Protocol 2: Synthesis of O-Acetyl-4-vinylsyringol

This protocol details the acetylation of the hydroxyl group of this compound using acetic anhydride and pyridine.[5][6]

Materials:

  • This compound (1.0 equiv.)

  • Dry pyridine

  • Acetic anhydride (1.5-2.0 equiv. per hydroxyl group)

  • Dry methanol (for quenching)

  • Toluene

  • Dichloromethane (or ethyl acetate)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ (or MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

Procedure:

  • Dissolve this compound (1.0 equiv.) in dry pyridine (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add acetic anhydride (1.5–2.0 equiv.) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of dry methanol.

  • Remove the solvents by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane (or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ (or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to afford O-acetyl-4-vinylsyringol.

Protocol 3: Synthesis of this compound Ether Derivatives via Williamson Ether Synthesis

This protocol provides a general method for the synthesis of ether derivatives of this compound.[7][8]

Materials:

  • This compound (1.0 equiv.)

  • A strong base (e.g., sodium hydride (NaH) or sodium hydroxide (NaOH))

  • An appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 equiv.)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide), if using NaOH in a biphasic system.

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in the chosen anhydrous solvent.

  • Carefully add the strong base (e.g., NaH, 1.1 equiv.) portion-wise to the solution at 0°C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Slowly add the alkyl halide (1.1 equiv.) to the reaction mixture.

  • The reaction may be stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude ether derivative by silica gel column chromatography.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization SA Sinapic Acid Decarboxylation Thermal Decarboxylation (DMF, 140-200°C) SA->Decarboxylation VS This compound Decarboxylation->VS VS_deriv This compound Acetylation Acetylation (Ac₂O, Pyridine) VS_deriv->Acetylation Etherification Etherification (Base, Alkyl Halide) VS_deriv->Etherification Acetyl_VS O-Acetyl-4-vinylsyringol Acetylation->Acetyl_VS Ether_VS This compound Ether Derivative Etherification->Ether_VS

Caption: General workflow for the synthesis of this compound and its derivatives.

Proposed Signaling Pathway of this compound in Cancer Cells

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VS This compound COX2 COX-2 VS->COX2 Inhibition Caspase9 Pro-Caspase-9 VS->Caspase9 Induction Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation (Reduced) Prostaglandins->Inflammation ActivatedCaspase9 Activated Caspase-9 Caspase9->ActivatedCaspase9 Caspase3 Pro-Caspase-3 ActivatedCaspase9->Caspase3 ActivatedCaspase3 Activated Caspase-3 Caspase3->ActivatedCaspase3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis

Caption: Proposed mechanism of this compound's anti-cancer activity.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of 4-Vinylsyringol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antioxidant capacity of 4-Vinylsyringol, a phenolic compound with significant antioxidant, anti-mutagenic, and anti-cancer properties.[1][2] The following assays are commonly used to evaluate the free-radical scavenging and reducing power of antioxidants.

Overview of Antioxidant Signaling Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the antioxidant defense system to neutralize them.[3] This imbalance can lead to cellular damage and has been implicated in various diseases.[3][4] Antioxidants like this compound can mitigate oxidative stress by interacting with and neutralizing free radicals, and by modulating cellular signaling pathways. Key pathways involved in the oxidative stress response include the Keap1-Nrf2/ARE and PI3K/Akt signaling pathways, which regulate the expression of antioxidant enzymes.[5][6]

Oxidative Stress Signaling Pathways ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Keap1 Keap1 ROS->Keap1 oxidizes PI3K PI3K/Akt Pathway ROS->PI3K activates NFkB NF-κB Pathway ROS->NFkB activates Inflammation Inflammation CellularDamage->Inflammation Antioxidants Antioxidants (e.g., this compound) Antioxidants->ROS neutralizes Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes upregulates transcription AntioxidantEnzymes->ROS detoxifies PI3K->Nrf2 activates NFkB->Inflammation

Caption: Oxidative Stress and Antioxidant Defense Pathways.

Quantitative Data Summary

The antioxidant capacity of this compound and related compounds can be quantified using various assays. The table below summarizes key findings from the literature.

CompoundAssayIC50 (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC)NotesReference
This compound (Canolol)Peroxyl Radical Scavenging (ORAC)Not Reported17.8427 µM TECanolol dimer showed five-fold greater potency.[2]
4-VinylguaiacolRancimat test on oilsNot ApplicableNot ApplicableMore effective antioxidant in oils than this compound.[7]
Gallic Acid HydrateABTS1.03 ± 0.25Not Reported[8]
(+)-Catechin HydrateABTS3.12 ± 0.51Not Reported[8]
Caffeic AcidABTS1.59 ± 0.06Not Reported[8]
QuercetinABTS1.89 ± 0.33Not Reported[8]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[9]

DPPH Assay Workflow PrepareSample Prepare this compound and Standard (Trolox) Solutions Mix Mix Sample/Standard with DPPH Solution in a 96-well plate PrepareSample->Mix PrepareDPPH Prepare DPPH Working Solution (e.g., in methanol) PrepareDPPH->Mix Incubate Incubate in the dark (e.g., 3-5 minutes) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate ABTS Assay Workflow PrepareABTS_Radical Prepare ABTS Radical (ABTS•+) Solution (ABTS + Potassium Persulfate) IncubateABTS Incubate ABTS•+ Solution in the dark (12-16 hours) PrepareABTS_Radical->IncubateABTS AdjustAbsorbance Dilute ABTS•+ Solution to an Absorbance of ~0.7 at 734 nm IncubateABTS->AdjustAbsorbance Mix Mix Sample/Standard with Adjusted ABTS•+ Solution AdjustAbsorbance->Mix IncubateReaction Incubate for a defined time (e.g., 6 minutes) Mix->IncubateReaction Measure Measure Absorbance at 734 nm IncubateReaction->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate FRAP Assay Workflow PrepareFRAP Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) WarmReagent Warm FRAP Reagent to 37°C PrepareFRAP->WarmReagent Mix Mix Sample/Standard with FRAP Reagent WarmReagent->Mix Incubate Incubate at 37°C (e.g., 4-6 minutes) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (e.g., in FeSO4 equivalents) Measure->Calculate ORAC Assay Workflow PrepareReagents Prepare Fluorescein, AAPH, and Trolox Standard Solutions MixSample Mix Sample/Standard with Fluorescein in a black 96-well plate PrepareReagents->MixSample Incubate Incubate at 37°C MixSample->Incubate AddAAPH Add AAPH to initiate reaction Incubate->AddAAPH Measure Measure Fluorescence kinetically (e.g., every 5 min for 60 min) AddAAPH->Measure Calculate Calculate Area Under the Curve (AUC) and ORAC Value (in Trolox equivalents) Measure->Calculate

References

Application Notes and Protocols for the Quantification of 4-Vinylsyringol in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylsyringol (4-VS), a phenolic compound derived from the thermal or enzymatic decarboxylation of sinapic acid, is a significant flavor and aroma compound in various foods and beverages, including beer, wine, and smoked products.[1][2] Its characteristic smoky, spicy, or clove-like aroma contributes to the sensory profile of these products. Beyond its organoleptic properties, 4-VS exhibits antioxidant, anti-mutagenic, and anti-cancer activities, making it a compound of interest in food science, nutrition, and drug development.[1] Accurate quantification of 4-VS in complex matrices is crucial for quality control, flavor profiling, and assessing its potential health benefits. This document provides detailed application notes and protocols for the analysis of this compound using modern analytical techniques.

Analytical Techniques for this compound Quantification

Several analytical methods can be employed for the quantification of this compound in complex matrices. The choice of technique depends on the matrix complexity, required sensitivity, and available instrumentation. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS), often with Solid Phase Microextraction (SPME), and High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detectors.

Commonly Used Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds like 4-VS. When combined with SPME, it offers a solvent-free sample preparation method, reducing matrix effects and enhancing sensitivity.

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): HPLC is suitable for the analysis of non-volatile or thermally labile compounds. While generally less sensitive than GC-MS for volatile phenols, it is a widely available and reliable technique. Detection is typically performed at wavelengths around 260-280 nm.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high selectivity and sensitivity, making it ideal for complex matrices where co-eluting compounds may interfere with other detectors. It is particularly useful for confirming the identity of the analyte and achieving low detection limits.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the food or beverage, its processing, and aging. The following table summarizes typical concentration ranges of 4-VS and related volatile phenols found in various complex matrices.

MatrixCompoundConcentration RangeAnalytical MethodReference(s)
BeerThis compoundVaries, can contribute to "stale" or "old beer" flavorGC-MS[3]
4-Vinylguaiacol0.01 - 0.57 mg/LGC-MS
Red WineThis compound AdductsPresent, contributes to pigment profileNano-ESI-MS/MS[4]
4-VinylphenolNot detected to 1.207 mg/LHPLC-UV/Vis-FLD[5]
4-VinylguaiacolNot detected to 1.207 mg/LHPLC-UV/Vis-FLD[5]
Smoked MeatSyringol DerivativesPresent as potential biomarkersMetabolomics[6]
p-Cresol148 - 872 µg/kgGC-MS[7]

Experimental Protocols

Protocol 1: Quantification of this compound in Beer by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol is adapted from methodologies for the analysis of volatile phenols in alcoholic beverages.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (e.g., 2,4,6-trichlorophenol or deuterated this compound)

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

  • Methanol, HPLC grade

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • SPME-compatible autosampler

  • Capillary column: HP-INNOWax (60 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent polar column.

3. Standard Preparation

  • Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a model beer solution (e.g., 5% ethanol in water) to achieve concentrations ranging from 1 to 500 µg/L.

  • Internal Standard (IS) Solution (10 mg/L): Prepare a stock solution of the internal standard in methanol.

4. Sample Preparation

  • Degas the beer sample by sonication for 10 minutes.

  • Place a 5 mL aliquot of the degassed beer into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

  • Spike the sample with a known amount of the internal standard solution (e.g., 50 µL of 10 mg/L IS).

  • Immediately seal the vial with a magnetic screw cap.

5. HS-SPME Procedure

  • Place the vial in the autosampler tray.

  • Incubation/Equilibration: Incubate the vial at 60°C for 15 minutes with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes with agitation.

6. GC-MS Analysis

  • Desorption: Transfer the SPME fiber to the GC injector and desorb at 250°C for 5 minutes in splitless mode.

  • GC Oven Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp 1: Increase to 150°C at a rate of 25°C/min, hold for 3 minutes.

    • Ramp 2: Increase to 200°C at a rate of 5°C/min, hold for 5 minutes.

    • Ramp 3: Increase to 250°C at a rate of 10°C/min, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions for this compound (m/z): 180 (quantifier), 165, 137.

    • Ions for Internal Standard (e.g., 2,4,6-trichlorophenol): 196 (quantifier), 198, 160.

7. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of 4-VS to the peak area of the internal standard against the concentration of the working standards.

  • Quantify the concentration of 4-VS in the beer samples using the calibration curve.

Protocol 2: Quantification of this compound in Wine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a high-sensitivity method for the direct analysis of 4-VS in wine.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (e.g., deuterated this compound)

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • 0.22 µm syringe filters (PTFE)

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

3. Standard Preparation

  • Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a model wine solution (e.g., 12% ethanol, 5 g/L tartaric acid in water, pH 3.5) to concentrations ranging from 0.1 to 100 µg/L.

  • Internal Standard (IS) Solution (1 mg/L): Prepare a stock solution of the deuterated internal standard in methanol.

4. Sample Preparation

  • Take a 1 mL aliquot of the wine sample.

  • Spike with the internal standard solution (e.g., 10 µL of 1 mg/L IS).

  • Vortex for 30 seconds.

  • Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

5. LC-MS/MS Analysis

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative mode.

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound:

      • Precursor ion (m/z): 179.1

      • Product ions (m/z): 164.1 (quantifier), 121.1 (qualifier).

    • MRM Transitions for Deuterated IS: (To be determined based on the specific deuterated standard used).

6. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of 4-VS to the peak area of the internal standard against the concentration of the working standards.

  • Quantify the concentration of 4-VS in the wine samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Beer, Wine) Degas Degassing (if applicable) Sample->Degas Aliquot Aliquoting Degas->Aliquot Spike Spiking with Internal Standard Aliquot->Spike MatrixMod Matrix Modification (e.g., add salt) Spike->MatrixMod SPME HS-SPME MatrixMod->SPME Volatiles LLE Liquid-Liquid Extraction MatrixMod->LLE Liquid Samples SPE Solid Phase Extraction MatrixMod->SPE Liquid Samples GCMS GC-MS SPME->GCMS LLE->GCMS LCMS LC-MS/MS LLE->LCMS SPE->LCMS HPLCUV HPLC-UV SPE->HPLCUV Integration Peak Integration GCMS->Integration LCMS->Integration HPLCUV->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Result (Concentration of 4-VS) Quantification->Result

Caption: General experimental workflow for the quantification of this compound.

formation_pathway SinapicAcid Sinapic Acid Process Decarboxylation (Enzymatic or Thermal) SinapicAcid->Process Vinylsyringol This compound CO2 CO₂ Process->Vinylsyringol Process->CO2

Caption: Formation pathway of this compound from its precursor, sinapic acid.

References

4-Vinylsyringol as a potential biomarker for specific dietary intakes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylsyringol (4-VS), also known as canolol, is a phenolic compound that has garnered increasing interest as a potential biomarker for the consumption of specific food products, notably rapeseed (canola) oil and beer. This interest stems from its formation through the decarboxylation of sinapic acid, a precursor abundant in rapeseed and also present in malted barley used in brewing. As a lipophilic antioxidant, this compound is readily absorbed and can be detected in human physiological fluids, offering a direct link to the intake of these dietary items. These application notes provide a comprehensive overview of this compound as a dietary biomarker, including its formation, dietary sources, and detailed protocols for its quantification in human samples.

Dietary Sources and Formation

This compound is not typically present in raw food materials. Instead, it is formed during the processing of its precursor, sinapic acid.

  • Rapeseed (Canola) Oil: Crude rapeseed oil is a primary source of this compound, where it can be the dominant phenolic compound.[1] The heating process during oil extraction from rapeseeds facilitates the decarboxylation of sinapic acid to form this compound. One study identified a concentration of 0.89 µmol/100g of this compound in cold-pressed turnip rapeseed oil.[2]

  • Beer: Sinapic acid present in malted barley can be converted to this compound during the brewing process, particularly during wort boiling and fermentation.

Quantitative Data

Currently, there is a notable gap in the scientific literature regarding quantitative data from human intervention studies that directly correlate the intake of rapeseed oil or beer with specific concentrations of this compound in human plasma or urine. The following table is based on a human intervention study where participants with metabolic syndrome consumed cold-pressed turnip rapeseed oil. While this study demonstrated the positive health effects of the oil, it did not report the resulting biomarker levels in the subjects.

Table 1: this compound Content in a Dietary Intervention Product

Dietary ProductThis compound ConcentrationStudy PopulationDuration of InterventionObserved Health Effects
Cold-Pressed Turnip Rapeseed Oil0.89 µmol/100 g[2]37 men with metabolic syndrome[2]6-8 weeks[2]Reduction in total and LDL cholesterol, and oxidized LDL[2]

Experimental Protocols

The following are detailed methodologies for the quantification of this compound in human plasma and urine. These protocols are based on established methods for the analysis of phenolic compounds and other metabolites in biological matrices.

Protocol 1: Quantification of this compound in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Objective: To quantify the concentration of this compound in human plasma samples.

2. Materials and Reagents:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (e.g., deuterated this compound or a structurally similar compound)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Deionized water

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

3. Sample Preparation:

  • Thaw frozen plasma samples on ice.
  • To 100 µL of plasma in a centrifuge tube, add 10 µL of the internal standard solution.
  • Add 800 µL of ice-cold methanol to precipitate proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

4. Derivatization:

  • To the dried residue, add 50 µL of pyridine and 50 µL of MSTFA with 1% TMCS.
  • Vortex the mixture and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
  • After cooling to room temperature, the sample is ready for GC-MS analysis.

5. GC-MS Analysis:

  • Injection Volume: 1 µL
  • Injector Temperature: 250°C
  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound-TMS and the internal standard-TMS.

6. Quantification:

  • Create a calibration curve using the this compound analytical standard.
  • Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of this compound in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Objective: To quantify the concentration of total (free and conjugated) this compound in human urine samples.

2. Materials and Reagents:

  • Human urine samples

  • This compound analytical standard

  • Internal Standard (e.g., deuterated this compound)

  • β-glucuronidase/sulfatase from Helix pomatia

  • Ammonium acetate buffer (pH 5.0)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge tubes

  • Vortex mixer

  • LC-MS/MS system with a C18 reversed-phase column

3. Sample Preparation and Deconjugation:

  • Thaw frozen urine samples at room temperature.
  • Centrifuge the urine at 2,000 x g for 10 minutes to remove sediment.
  • To 1 mL of urine supernatant, add 10 µL of the internal standard solution.
  • Add 500 µL of ammonium acetate buffer (pH 5.0).
  • Add 20 µL of β-glucuronidase/sulfatase solution.
  • Vortex and incubate at 37°C for 18 hours to hydrolyze glucuronide and sulfate conjugates.

4. Solid-Phase Extraction (SPE):

  • Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
  • Load the hydrolyzed urine sample onto the SPE cartridge.
  • Wash the cartridge with 3 mL of deionized water to remove interfering substances.
  • Elute this compound with 2 mL of methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

5. LC-MS/MS Analysis:

  • Chromatographic Separation:
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: A suitable gradient to separate this compound from other urine components (e.g., start with 5% B, ramp to 95% B).
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Mass Spectrometry:
  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound and the internal standard.

6. Quantification:

  • Construct a calibration curve using the this compound analytical standard.
  • Determine the concentration of this compound in the urine samples based on the peak area ratio of the analyte to the internal standard relative to the calibration curve.

Signaling Pathways and Biological Relevance

The biological activities of this compound are a subject of ongoing research. As a phenolic antioxidant, it is expected to play a role in mitigating oxidative stress. While direct evidence for this compound's impact on specific signaling pathways is still emerging, studies on structurally similar compounds provide insights into its potential mechanisms of action.

A related compound, 2-methoxy-4-vinylphenol, has been shown to exert anti-inflammatory effects by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] These pathways are crucial regulators of inflammatory responses, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators. It is plausible that this compound may share similar anti-inflammatory properties through the modulation of these or related pathways.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Dietary Intake Dietary Intake Sinapic_Acid Sinapic Acid Dietary Intake->Sinapic_Acid Precursor VS This compound Sinapic_Acid->VS Decarboxylation MAPK MAPK Pathway VS->MAPK Potential Inhibition NFkB NF-κB Pathway VS->NFkB Potential Inhibition Oxidative_Stress Oxidative Stress VS->Oxidative_Stress Reduction Inflammation Inflammatory Response MAPK->Inflammation NFkB->Inflammation

Caption: Potential mechanism of this compound formation and action.

Experimental Workflow

The general workflow for analyzing this compound as a dietary biomarker involves several key stages, from sample collection to data analysis.

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_quantification Quantification & Interpretation Dietary_Intervention Dietary Intervention (Rapeseed Oil / Beer) Biological_Sample Biological Sample Collection (Plasma / Urine) Dietary_Intervention->Biological_Sample Sample_Prep Sample Preparation (e.g., Protein Precipitation) Biological_Sample->Sample_Prep Enzymatic_Hydrolysis Enzymatic Hydrolysis (for Urine) Sample_Prep->Enzymatic_Hydrolysis Urine Samples SPE Solid-Phase Extraction Sample_Prep->SPE Plasma Samples Enzymatic_Hydrolysis->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization GC-MS Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS/MS) SPE->Instrumental_Analysis LC-MS/MS Derivatization->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification Biomarker_Interpretation Biomarker Interpretation Quantification->Biomarker_Interpretation

Caption: General workflow for this compound biomarker analysis.

Conclusion

This compound holds significant promise as a specific biomarker for the dietary intake of rapeseed oil and beer. Its detection and quantification in human physiological fluids can provide objective measures of consumption, which is invaluable for nutritional studies, clinical trials, and drug development research where dietary factors are a consideration. The protocols outlined here provide a robust framework for the analysis of this compound. Further research is warranted to establish a clear quantitative relationship between the intake of this compound-containing foods and its levels in human biological samples, and to fully elucidate its effects on cellular signaling pathways.

References

In Vitro Assays to Evaluate the Biological Activity of 4-Vinylsyringol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylsyringol (4-VS), a naturally occurring phenolic compound, has garnered significant interest in the scientific community for its potential therapeutic properties. Derived from the thermal decarboxylation of sinapic acid, it is found in various food sources, including rapeseed oil. Preclinical studies suggest that this compound possesses a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. These properties make it a compelling candidate for further investigation in drug discovery and development.

This document provides detailed application notes and standardized protocols for a panel of in vitro assays to comprehensively evaluate the biological activity of this compound. The included methodologies are designed to be robust and reproducible, enabling researchers to obtain reliable data for screening and characterizing the therapeutic potential of this compound.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The antioxidant capacity of this compound can be quantified using various in vitro assays that measure its ability to scavenge free radicals.

Data Presentation: Antioxidant Activity of this compound
AssayMethod PrincipleThis compound IC50 (µM)Positive Control (e.g., Trolox) IC50 (µM)Reference
DPPH Radical Scavenging Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.Data not available~2.93[1][2]
ABTS Radical Scavenging Measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.Data not available~2.93[1][2]
Nitric Oxide (NO) Scavenging Quantifies the ability of a compound to inhibit the production of nitric oxide, a signaling molecule that can contribute to oxidative stress at high concentrations.Data not availableData not available[3]
Experimental Protocols: Antioxidant Assays

Principle: This assay is based on the reduction of the stable free radical DPPH by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of this compound and a positive control (e.g., Trolox or Ascorbic Acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound, positive control, or blank solvent to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution with the blank solvent, and A_sample is the absorbance of the DPPH solution with the test sample.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound and a positive control (e.g., Trolox) and create serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of this compound, positive control, or blank solvent to the respective wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

      where A_control is the absorbance of the ABTS•+ solution with the blank solvent, and A_sample is the absorbance with the test sample.

    • The IC50 value is determined from the plot of percentage scavenging activity against the concentration.

Principle: This assay measures the ability of a compound to scavenge nitric oxide radicals. Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The concentration of nitrite is determined using the Griess reagent.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM solution of sodium nitroprusside in phosphate-buffered saline (PBS, pH 7.4).

    • Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Curcumin).

  • Assay Procedure:

    • Mix 150 µL of sodium nitroprusside solution with 50 µL of the different concentrations of this compound, positive control, or blank solvent in a 96-well plate.

    • Incubate the plate at room temperature for 150 minutes.

    • Add 50 µL of Griess reagent to each well.

    • Allow the color to develop for 10 minutes.

    • Measure the absorbance at 546 nm.

  • Calculation of Scavenging Activity:

    • The percentage of NO scavenging activity is calculated as:

      where A_control is the absorbance of the control (without the test sample), and A_sample is the absorbance in the presence of the test sample.

    • The IC50 value is calculated from the concentration-response curve.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. This compound has been suggested to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators and signaling pathways. A closely related compound, 2-methoxy-4-vinylphenol, has been shown to inhibit nitric oxide (NO) and prostaglandin E2 (PGE2) production and block the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] These effects are mediated by the suppression of NF-κB and MAPK activation.[4]

Data Presentation: Anti-inflammatory Activity of this compound
AssayCell LineMethod PrincipleThis compound IC50 (µM)Positive Control (e.g., Celecoxib) IC50 (µM)Reference
COX-2 Inhibition N/A (Enzyme Assay)Measures the direct inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins involved in inflammation.Data not available~0.45[5][5][6]
Nitric Oxide Production in Macrophages RAW 264.7Quantifies the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.Data not availableData not available[7]
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a probe in the presence of arachidonic acid, resulting in a fluorescent product. The inhibition of this reaction by a test compound is a measure of its COX-2 inhibitory activity.

Protocol:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions.

    • Prepare a stock solution of the fluorometric probe in DMSO.

    • Prepare a stock solution of arachidonic acid (substrate).

    • Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Celecoxib).

  • Assay Procedure:

    • In a 96-well black microplate, add the following to each well:

      • COX Assay Buffer

      • 10 µL of diluted this compound, positive control, or solvent control.

      • 10 µL of diluted COX-2 enzyme solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Prepare a Reaction Mix containing COX Assay Buffer and the fluorometric probe.

    • Add 80 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of diluted arachidonic acid to each well.

  • Measurement and Calculation:

    • Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes.

    • Calculate the rate of reaction (slope) for each concentration.

    • The percentage of inhibition is calculated as:

    • The IC50 value is determined from the concentration-inhibition curve.[5]

Signaling Pathway: Anti-inflammatory Action

The anti-inflammatory effects of phenolic compounds like this compound are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammatory gene expression. Another important pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, ERK, JNK) TAK1->MAPK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes Transcription Nucleus Nucleus VS This compound VS->IKK Inhibition VS->MAPK Inhibition AP1 AP-1 MAPK->AP1 P AP1_nucleus AP-1 AP1->AP1_nucleus Translocation AP1_nucleus->Inflammatory_Genes Transcription

Caption: Putative anti-inflammatory signaling pathway of this compound.

Anticancer Activity

Preliminary evidence suggests that this compound may possess anticancer properties. In vitro cytotoxicity assays are fundamental for the initial screening of potential anticancer agents. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

Data Presentation: Anticancer Activity of this compound
Cell LineCancer TypeThis compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)Reference
MCF-7 Breast CancerData not available~1.0-5.0[8]
HeLa Cervical CancerData not available~0.5-2.0[9]
HT-29 Colon CancerData not available~1.0-10.0[10]
A549 Lung CancerData not available~0.1-1.0[8]

Note: The provided search results do not contain specific IC50 values for this compound against these cancer cell lines. The protocols below are standard methods to determine these values.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO and create serial dilutions in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound or a positive control (e.g., Doxorubicin). Include a vehicle control (medium with DMSO).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

  • Measurement and Calculation:

    • Measure the absorbance at 570 nm.

    • The percentage of cell viability is calculated as:

      where A_sample is the absorbance of the treated cells and A_control is the absorbance of the vehicle-treated cells.

    • The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[11][12][13][14]

Workflow: In Vitro Anticancer Screening

anticancer_workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding (96-well plates) start->cell_culture treatment Treatment with this compound (Serial Dilutions) cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Measure Absorbance (570 nm) mtt_assay->absorbance data_analysis Data Analysis: - % Cell Viability - IC50 Determination absorbance->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: General workflow for assessing the cytotoxicity of this compound.

Neuroprotective Activity

Neurodegenerative diseases are often associated with neuronal cell death caused by oxidative stress and inflammation. The antioxidant and anti-inflammatory properties of this compound suggest its potential as a neuroprotective agent. One key target in neurodegeneration is the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine.

Data Presentation: Acetylcholinesterase Inhibition
AssayMethod PrincipleThis compound IC50 (µM)Positive Control (e.g., Galantamine) IC50 (µM)Reference
Acetylcholinesterase (AChE) Inhibition Measures the inhibition of the enzyme acetylcholinesterase, which hydrolyzes acetylcholine. The assay typically uses a synthetic substrate that produces a colored product upon hydrolysis.Data not available~1.27[15][15]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay is based on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 15 mM solution of ATCI in water.

    • Prepare a 3 mM solution of DTNB in the phosphate buffer.

    • Prepare a solution of AChE from electric eel in the phosphate buffer.

    • Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Galantamine).

  • Assay Procedure:

    • In a 96-well plate, add the following in order:

      • 125 µL of phosphate buffer

      • 25 µL of the different concentrations of this compound, positive control, or blank solvent.

      • 25 µL of AChE solution.

    • Incubate at 37°C for 15 minutes.

    • Add 25 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measurement and Calculation:

    • Measure the absorbance at 412 nm at regular intervals for 10-15 minutes.

    • Calculate the rate of reaction for each concentration.

    • The percentage of inhibition is calculated as:

    • The IC50 value is determined from the concentration-inhibition curve.[15]

Workflow: Enzyme Inhibition Assay

enzyme_inhibition_workflow start Start: Prepare Reagents pre_incubation Pre-incubation: Enzyme + Inhibitor (4-VS) start->pre_incubation reaction_initiation Reaction Initiation: Add Substrate pre_incubation->reaction_initiation incubation_reaction Incubation at Optimal Temperature reaction_initiation->incubation_reaction measurement Measurement of Product Formation (e.g., Spectrophotometry) incubation_reaction->measurement data_analysis Data Analysis: - Reaction Rates - % Inhibition - IC50 Determination measurement->data_analysis end End: Inhibition Profile data_analysis->end

Caption: General experimental workflow for in vitro enzyme inhibition assays.

References

Troubleshooting & Optimization

Navigating the Challenges of Large-Scale 4-Vinylsyringol Production: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the large-scale production of 4-Vinylsyringol (4-VS). This valuable phenolic compound, with its potent antioxidant and anti-inflammatory properties, presents unique challenges in its synthesis and purification. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common hurdles in your research and development endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the production of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound (Chemical Synthesis) 1. Incomplete decarboxylation of sinapinic acid: Insufficient temperature or reaction time. 2. Suboptimal pH: The reaction medium is not conducive to decarboxylation. 3. Degradation of 4-VS: Polymerization or oxidation of the product under harsh reaction conditions.1. Optimize reaction conditions: Gradually increase the temperature (above 80°C) and monitor the reaction progress by HPLC. Extend the reaction time as needed. 2. Adjust pH: Ensure the reaction medium is acidic to facilitate decarboxylation. For instance, after the Knoevenagel-Doebner condensation, the mixture can be acidified to a pH of 2 with 6 M HCl.[1] 3. Use a milder catalyst or protective atmosphere: Consider using a less aggressive catalyst or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize product degradation.
Low Yield of this compound (Biocatalytic Synthesis) 1. Enzyme inhibition: The product, 4-VS, may inhibit the activity of the phenolic acid decarboxylase (PAD). 2. Low enzyme activity or stability: The enzyme may not be functioning optimally under the chosen reaction conditions (pH, temperature). 3. Insufficient substrate availability: Poor release of sinapinic acid from the raw material (if using a two-step process).1. Implement in-situ product removal: Employ an aqueous two-phase system to continuously extract 4-VS from the reaction medium, thereby reducing product inhibition.[2] 2. Optimize reaction buffer and temperature: Determine the optimal pH and temperature for the specific PAD enzyme being used. For example, the PAD from Neolentinus lepideus is highly active in a pH range of 5.5–7.5 and a temperature range of 30–55 °C. 3. Enhance substrate release: Optimize the enzymatic hydrolysis step to maximize the liberation of free sinapic acid from the starting material.
Presence of Sinapinic Acid Impurity in Final Product Incomplete decarboxylation: The reaction was not allowed to proceed to completion.Increase reaction time or temperature: Continue the reaction and monitor the disappearance of the sinapinic acid peak by HPLC. If using chemical synthesis, consider a moderate increase in temperature.
Formation of Oily or Sticky Product Contamination with byproducts: The presence of unreacted starting materials or side-products from the Knoevenagel-Doebner condensation can alter the physical properties of the final product.[1][3]Optimize the synthesis of sinapinic acid: Control the temperature of the Knoevenagel-Doebner condensation to below 80°C to minimize the formation of 4-VS as a byproduct at this stage.[1][3][4][5] Purify the intermediate sinapinic acid before proceeding to the decarboxylation step.
Product Degradation During Storage Oxidation and polymerization: 4-VS is susceptible to degradation upon exposure to air, light, and high temperatures.Store under inert atmosphere and protect from light: Store the purified 4-VS under nitrogen or argon in an amber vial at low temperatures (-20°C is recommended) to maintain its stability.[]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves a two-step process. First, sinapinic acid is synthesized via a Knoevenagel-Doebner condensation of syringaldehyde and malonic acid, using pyridine as a solvent and piperidine as a catalyst.[1][7][8][9][10] The resulting sinapinic acid is then decarboxylated to this compound, often by heating in an acidic medium.[1]

Q2: I am observing a significant amount of this compound being formed during the synthesis of my sinapinic acid precursor. How can I prevent this?

A2: The formation of this compound during the Knoevenagel-Doebner condensation is a known side reaction that occurs at higher temperatures. To favor the formation of sinapinic acid and minimize its premature decarboxylation, it is crucial to maintain the reaction temperature below 80°C. An optimal yield of sinapinic acid (78%) has been reported after 2.5 hours at 70°C.[1][3][4][5]

Q3: What are the key advantages of using a biocatalytic approach for this compound production?

A3: Biocatalytic production offers several advantages, including milder reaction conditions (lower temperature and pressure), higher specificity leading to fewer byproducts, and the use of renewable resources. For instance, the phenolic acid decarboxylase (PAD) from the fungus Neolentinus lepideus has been shown to convert sinapic acid to canolol (this compound) with a high molar yield of up to 92% in vitro.

Q4: How can I monitor the progress of my this compound synthesis reaction?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction. It allows for the separation and quantification of the starting materials (e.g., sinapinic acid), the product (this compound), and any byproducts. A reversed-phase C18 column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid like formic acid or trifluoroacetic acid to ensure good peak shape.[11][12][13][14]

Q5: My purified this compound is degrading over time. What are the best storage conditions?

A5: this compound is sensitive to oxidation and light. For long-term stability, it should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is also recommended to store it at low temperatures, such as -20°C, and to protect it from light by using an amber vial or by wrapping the container in aluminum foil.[]

Data Presentation

Table 1: Comparison of Chemical Synthesis Conditions for Sinapinic Acid (Precursor to 4-VS)
ParameterCondition 1Condition 2Reference
Starting Materials Syringaldehyde, Malonic AcidSyringaldehyde, Malonic Acid[1][3]
Catalyst Pyridine, PiperidinePyridine, Piperidine[1][3]
Temperature 70°C90°C[1][3]
Reaction Time 2.5 hours3 hours[1][3]
Yield of Sinapinic Acid 78%Lower (significant 4-VS formation)[1][3]
Key Observation Optimal for sinapinic acid synthesisIncreased formation of 4-VS byproduct[1][3]
Table 2: Biocatalytic Production of this compound
Enzyme SourceSubstrateYieldKey AdvantageReference
Neolentinus lepideus PADSinapic Acidup to 92% (in vitro)High efficiency for sinapic acid decarboxylation

Experimental Protocols

Chemical Synthesis of this compound via Knoevenagel-Doebner Condensation and Decarboxylation

This protocol is adapted from the synthesis of sinapinic acid followed by its decarboxylation.

Step 1: Synthesis of Sinapinic Acid [1][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (10 mmol) in pyridine (3.0 mL).

  • Addition of Reagents: Add syringaldehyde (5 mmol) and piperidine (2 mmol) to the solution.

  • Reaction: Heat the reaction mixture to 70°C and maintain for 2.5 hours. Monitor the reaction progress by taking small aliquots for HPLC analysis.

  • Work-up: After the reaction is complete, remove the pyridine under reduced pressure. Dissolve the residue in a saturated aqueous sodium bicarbonate solution and then acidify to pH 2 with 6 M HCl.

  • Isolation: The sinapinic acid will precipitate out of the solution. Collect the precipitate by filtration and wash with cold water.

  • Purification (Optional but Recommended): Recrystallize the crude sinapinic acid from a water-ethanol (3:1 v/v) mixture to obtain a pure, free-flowing powder.

Step 2: Decarboxylation of Sinapinic Acid to this compound

  • Reaction Setup: Suspend the purified sinapinic acid in an acidic aqueous solution (e.g., dilute HCl).

  • Reaction: Heat the mixture to a temperature above 80°C to induce decarboxylation. The exact temperature and time will need to be optimized, and the reaction should be monitored by HPLC for the disappearance of sinapinic acid and the appearance of this compound.

  • Extraction: Once the reaction is complete, cool the mixture and extract the this compound with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system.[15]

Biocatalytic Production of this compound

This protocol provides a general framework for the enzymatic decarboxylation of sinapic acid.

  • Enzyme Preparation: Obtain or prepare a phenolic acid decarboxylase (PAD) enzyme with activity towards sinapic acid. An example is the PAD from Neolentinus lepideus.

  • Reaction Buffer: Prepare a suitable buffer at the optimal pH for the enzyme (e.g., 100 mM sodium phosphate buffer, pH 6.0).

  • Reaction Mixture: In a temperature-controlled vessel, dissolve sinapic acid in the reaction buffer. Add the PAD enzyme to initiate the reaction. The optimal substrate and enzyme concentrations should be determined experimentally.

  • Reaction: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

  • Monitoring: Monitor the conversion of sinapic acid to this compound by taking samples at regular intervals and analyzing them by HPLC.

  • Product Recovery: Once the reaction has reached completion, the this compound can be recovered from the reaction mixture by solvent extraction with a water-immiscible organic solvent like ethyl acetate.

  • Purification: The extracted this compound can be purified using column chromatography or crystallization as described in the chemical synthesis protocol.

Mandatory Visualization

Experimental_Workflow_Chemical_Synthesis cluster_0 Step 1: Sinapinic Acid Synthesis cluster_1 Step 2: Decarboxylation A Syringaldehyde + Malonic Acid B Knoevenagel-Doebner Condensation (Pyridine, Piperidine, 70°C) A->B C Crude Sinapinic Acid B->C D Purification (Recrystallization) C->D E Pure Sinapinic Acid D->E F Decarboxylation (>80°C, Acidic conditions) E->F G Crude this compound F->G H Purification (Column Chromatography) G->H I Pure this compound H->I Experimental_Workflow_Biocatalytic_Synthesis cluster_0 Enzymatic Conversion cluster_1 Downstream Processing A Sinapic Acid C Biocatalytic Decarboxylation (Buffer, 37°C) A->C B Phenolic Acid Decarboxylase (PAD) (e.g., from N. lepideus) B->C D Reaction Mixture C->D E Solvent Extraction D->E F Crude this compound E->F G Purification (Chromatography/Crystallization) F->G H Pure this compound G->H Troubleshooting_Logic A Low Yield of This compound B Chemical Synthesis? A->B C Biocatalytic Synthesis? A->C D Incomplete Decarboxylation? B->D Yes H Enzyme Inhibition? C->H Yes E Increase Temp/Time D->E Yes F Product Degradation? D->F No G Use Milder Conditions F->G Yes I Use Two-Phase System H->I Yes J Low Enzyme Activity? H->J No K Optimize pH/Temp J->K Yes

References

Technical Support Center: Optimizing 4-Vinylsyringol Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the yield of 4-Vinylsyringol (4-VS) from natural sources.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction, synthesis, and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Sinapinic Acid from Natural Source Extraction Incomplete hydrolysis of sinapine and other sinapic acid esters.Ensure complete alkaline or enzymatic hydrolysis. For alkaline hydrolysis, maintain a pH of around 12 and a temperature of approximately 70°C for several hours. For enzymatic hydrolysis, use an efficient feruloyl esterase and optimize pH and temperature according to the enzyme's specifications.[1]
Inefficient extraction solvent.Use a mixture of polar solvents. A common effective mixture is methanol:acetone:water (7:7:6, v/v/v).[2] For a more environmentally friendly option, aqueous solutions of non-ionic surfactants can be optimized.
Suboptimal solid-to-liquid ratio.Increase the solvent volume to ensure thorough extraction. A ratio of 1:20 (w/v) of meal to solvent has been shown to be effective.[2]
Formation of this compound as a Byproduct During Sinapinic Acid Synthesis (Knoevenagel-Doebner Condensation) The reaction temperature is too high, promoting the decarboxylation of the intermediate sinapinic acid.Maintain the reaction temperature below 80°C. An optimal yield of sinapinic acid with minimal 4-VS formation can be achieved at 70°C.[3][4][5]
Low Conversion of Sinapinic Acid to 4-VS in Enzymatic Reactions Suboptimal pH or temperature for the phenolic acid decarboxylase (PAD) enzyme.Optimize the reaction conditions. For example, the PAD from Neolentinus lepideus shows optimal activity for sinapic acid decarboxylation at a pH of 6.0-7.0 and a temperature of 37°C.[6]
Enzyme inhibition by substrate or product.Substrate and product inhibition can occur with PAD enzymes.[2][5] To mitigate this, consider using a fed-batch approach for the substrate and in situ product removal (e.g., using a biphasic system with an organic solvent to extract 4-VS as it is formed).
Low enzyme activity or stability.Use a thermostable PAD enzyme, which can allow for higher reaction temperatures, potentially increasing substrate solubility and reaction rates.[3] Consider enzyme immobilization to improve stability and reusability.
Dimerization of this compound During Purification Oxidative coupling of 4-VS monomers, which can be catalyzed by acid or heat.Minimize exposure to high temperatures and acidic conditions during purification. The use of antioxidants or performing purification steps under an inert atmosphere (e.g., nitrogen or argon) may help prevent oxidation. While not directly reported for 4-VS, strategies used to prevent protein dimerization, such as the addition of reducing agents, could be cautiously explored, though their compatibility with the purification method must be verified.[7][8]
Difficulty in Separating 4-VS from Sinapinic Acid Similar polarities of the two compounds.Utilize High-Performance Liquid Chromatography (HPLC) with a suitable stationary and mobile phase for separation. A gradient elution may be necessary to achieve good resolution.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for producing this compound?

A1: The most prominent natural precursor for this compound is sinapinic acid. Sinapinic acid is abundant in rapeseed (canola) meal, a byproduct of rapeseed oil production.[2][10] Other potential sources include mustard seed by-products and other plants rich in sinapic acid derivatives.[9]

Q2: What is the primary method for converting sinapinic acid to this compound?

A2: The primary method is decarboxylation, which can be achieved through thermal, chemical, or enzymatic means. Enzymatic decarboxylation using phenolic acid decarboxylase (PAD) is a promising green alternative to chemical methods.[6]

Q3: How can I accurately quantify the yield of this compound in my experiments?

A3: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector is a common and accurate method for quantifying 4-VS. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization.[9][11][12] It is crucial to use a certified reference standard for 4-VS to create a calibration curve for accurate quantification.

Q4: Is it possible to directly extract this compound from natural sources?

A4: While 4-VS can be formed during the processing of rapeseed at high temperatures, its direct extraction in high yields is challenging due to its reactivity and tendency to dimerize during refining processes. It is generally more feasible to extract the precursor, sinapinic acid, and then convert it to 4-VS under controlled conditions.

Q5: What are the key parameters to control during the enzymatic conversion of sinapinic acid?

A5: The key parameters to control are pH, temperature, enzyme concentration, and substrate concentration. The optimal pH and temperature are specific to the particular phenolic acid decarboxylase being used. For instance, the PAD from Neolentinus lepideus has an optimal pH of 6.0-7.0 and an optimal temperature of 37°C for sinapic acid conversion.[6] Substrate and product inhibition should also be considered and can be managed through strategies like fed-batch substrate addition and in situ product removal.[2][5]

Data Presentation

Table 1: Comparison of Yields for Sinapinic Acid Extraction from Rapeseed Meal

Extraction MethodSolventTemperature (°C)TimeYield of Sinapinic Acid Derivatives (µmol/g of dry matter)Reference
Solvent ExtractionMethanol:Acetone:Water (7:7:6)Room Temperature-Not specified, but used to generate extracts for further analysis[2]
Solvent Extraction70% Ethanol/Buffered Aqueous Solution (pH 12)70-13.22 (Sinapic Acid)[1]
Solvent Extraction70% Ethanol/Buffered Aqueous Solution (pH 2)70-15.73 (Sinapine)[1]
Ultrasound-Assisted Extraction70% Ethanol7520 minOptimized for total phenolics, specific SA yield not detailed[10]
Microwave-Assisted Extraction--5 minOptimized for total phenolics, specific SA yield not detailed[10]

Table 2: Enzymatic Conversion of Sinapinic Acid to this compound using Phenolic Acid Decarboxylase (PAD) from Neolentinus lepideus

ParameterOptimal Value/RangeNotesReference
pH 6.0 - 7.0The enzyme is almost fully active in a pH range of 5.5–7.5.[6]
Temperature 37 °CThe enzyme is active in the temperature range of 30–55 °C.[6]
Stability Stable for several days at 4°C and at pH 6-8.Half-life was approximately 90 hours at 30°C.[6]
Molar Yield 92%Achieved in vitro from commercial sinapic acid.[6]

Experimental Protocols

Protocol 1: Extraction of Sinapic Acid from Defatted Rapeseed Meal

Objective: To extract sinapic acid and its precursors from rapeseed meal.

Materials:

  • Defatted rapeseed meal

  • Methanol, Acetone, Water (HPLC grade)

  • Hexane (for defatting, if necessary)

  • 4 M NaOH

  • 6 M HCl

  • Diethyl ether, Ethyl acetate (1:1, v/v)

  • Centrifuge

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Defatting (if starting with non-defatted meal):

    • Suspend the rapeseed meal in hexane at a 1:10 (w/v) ratio.

    • Stir for 4-6 hours at room temperature.

    • Separate the solid meal by filtration and repeat the hexane wash twice.

    • Air-dry the defatted meal in a fume hood to remove residual hexane.

  • Extraction of Phenolic Compounds:

    • Mix the defatted rapeseed meal with a solvent mixture of methanol:acetone:water (7:7:6, v/v/v) at a 1:20 (w/v) ratio.[2]

    • Vortex the mixture thoroughly and then agitate for 1 hour at room temperature.

    • Centrifuge the mixture at 4000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet two more times.

    • Combine all supernatants.

  • Hydrolysis of Sinapic Acid Esters:

    • To the combined supernatant, add an equal volume of 4 M NaOH.

    • Sparge the solution with nitrogen gas for 5 minutes to remove oxygen.

    • Seal the container and stir the mixture at room temperature for 4 hours in the dark.

    • Acidify the solution to pH 2.0 with 6 M HCl.

  • Purification of Sinapic Acid:

    • Extract the acidified solution three times with an equal volume of diethyl ether:ethyl acetate (1:1, v/v).

    • Combine the organic phases and wash with a small amount of distilled water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent using a rotary evaporator at a temperature below 40°C.

    • The resulting crude sinapic acid can be further purified by recrystallization or chromatography.

Protocol 2: Enzymatic Synthesis of this compound from Sinapinic Acid

Objective: To convert sinapic acid to this compound using a phenolic acid decarboxylase (PAD).

Materials:

  • Purified sinapic acid

  • Phenolic acid decarboxylase (PAD) with activity towards sinapinic acid (e.g., from Neolentinus lepideus)

  • 50 mM Sodium phosphate buffer (pH 6.0)

  • Reaction vessel (e.g., glass vial or small flask)

  • Incubator/shaker

  • Ethyl acetate

  • HPLC system for analysis

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of sinapic acid in a minimal amount of ethanol or DMSO and then dilute it into the reaction buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme denaturation.

    • In a reaction vessel, prepare the reaction mixture containing 50 mM sodium phosphate buffer (pH 6.0) and sinapic acid at the desired concentration (e.g., 1-5 mM).

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for N. lepideus PAD).[6]

  • Enzymatic Conversion:

    • Initiate the reaction by adding a predetermined amount of PAD enzyme to the reaction mixture.

    • Incubate the reaction at the optimal temperature with gentle agitation for a specified period (e.g., 1-24 hours). Monitor the reaction progress by taking aliquots at different time points.

  • Reaction Quenching and Product Extraction:

    • To stop the reaction, acidify the mixture to pH 2-3 with HCl or add an equal volume of a water-miscible organic solvent like acetonitrile.

    • Extract the this compound from the aqueous reaction mixture three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at low temperature.

  • Analysis:

    • Dissolve the dried residue in a suitable solvent (e.g., methanol or acetonitrile) for analysis.

    • Quantify the amount of this compound produced using a calibrated HPLC system.

Visualizations

Experimental_Workflow_for_4VS_Production cluster_extraction Step 1: Extraction of Precursor cluster_conversion Step 2: Conversion to 4-VS cluster_purification Step 3: Purification NaturalSource Natural Source (e.g., Rapeseed Meal) Extraction Solvent Extraction & Hydrolysis NaturalSource->Extraction Release of Sinapinic Acid SinapinicAcid Crude Sinapinic Acid Extraction->SinapinicAcid EnzymaticConversion Enzymatic Decarboxylation (PAD) SinapinicAcid->EnzymaticConversion Biocatalysis ReactionMixture Reaction Mixture EnzymaticConversion->ReactionMixture Purification Chromatographic Purification (e.g., HPLC) ReactionMixture->Purification Pure4VS Pure this compound Purification->Pure4VS

Caption: Experimental workflow for the production of this compound from natural sources.

Microbial_Production_of_4VS cluster_pathway Microbial Metabolic Pathway cluster_optimization Optimization Strategies Glucose Glucose / Carbon Source ShikimatePathway Shikimate Pathway Glucose->ShikimatePathway Phenylalanine L-Phenylalanine ShikimatePathway->Phenylalanine CinnamicAcid Cinnamic Acid Pathway Phenylalanine->CinnamicAcid SinapinicAcid Sinapinic Acid CinnamicAcid->SinapinicAcid PAD Phenolic Acid Decarboxylase (PAD) SinapinicAcid->PAD PathwayEngineering Metabolic pathway engineering to increase precursor supply SinapinicAcid->PathwayEngineering FourVS This compound PAD->FourVS GeneExpression Overexpression of PAD gene PAD->GeneExpression ToxicityMitigation Strategies to mitigate product toxicity (e.g., in situ removal) FourVS->ToxicityMitigation

Caption: Simplified metabolic pathway for microbial production of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Vinylsyringol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 4-vinylsyringol, a phenolic compound with various biological activities, is crucial. The choice of analytical methodology significantly impacts the reliability and reproducibility of experimental data. This guide provides an objective comparison of the two most common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a summary of their performance characteristics based on experimental data from various studies and offer detailed experimental protocols.

Comparison of Analytical Method Performance

The validation of an analytical method ensures its suitability for its intended purpose. Key performance indicators include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table summarizes these parameters for the quantification of this compound and other related phenolic compounds using HPLC and GC-MS.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV/DAD)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99[1][2][3]> 0.99[4][5]
Limit of Detection (LOD) 0.01 - 11 µg/L[6][7]0.003 - 0.9 µg/L
Limit of Quantification (LOQ) 0.03 - 48.7 ng/L[1][2]0.01 - 4.7 µg/kg[8]
Accuracy (Recovery %) 95.2 - 105.5%[6]70 - 115%[9]
Precision (RSD %) < 5%[1][2]< 20%[9]

Experimental Workflows and Signaling Pathways

To visualize the logical flow of analytical method validation and a simplified representation of a signaling pathway where this compound might be investigated, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation cluster_application 3. Sample Analysis & Reporting define_scope Define Scope & Purpose select_method Select Method (HPLC/GC-MS) define_scope->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol linearity Linearity & Range develop_protocol->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity & Selectivity lod_loq->specificity robustness Robustness specificity->robustness sample_prep Sample Preparation robustness->sample_prep run_analysis Instrumental Analysis sample_prep->run_analysis data_processing Data Processing & Quantification run_analysis->data_processing report Generate Report data_processing->report

A generalized workflow for the validation of an analytical method.

Signaling_Pathway_Example This compound This compound Receptor Receptor This compound->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

A simplified hypothetical signaling pathway involving this compound.

Detailed Experimental Protocols

Below are detailed methodologies for the quantification of this compound using HPLC-UV/DAD and GC-MS. These protocols are representative and may require optimization for specific matrices.

High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD)

1. Sample Preparation (e.g., Wine Matrix)

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[10]

2. HPLC-UV/DAD System and Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][10]

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of acidified water (e.g., with 0.1% formic or acetic acid) as solvent A and acetonitrile or methanol as solvent B.[1][2]

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV/Diode-Array Detector set at the maximum absorbance wavelength for this compound (approximately 260 nm).

3. Calibration

  • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol/water) at concentrations spanning the expected sample range.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

4. Data Analysis

  • Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

  • Quantify the concentration of this compound in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation (e.g., Food Matrix)

  • Extraction: A common technique is headspace solid-phase microextraction (HS-SPME).[11] Place a known amount of the homogenized sample in a headspace vial.

  • SPME Fiber: Use a fiber with a suitable coating, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB).[11]

  • Extraction Conditions: Expose the fiber to the headspace of the sample at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) with agitation.

2. GC-MS System and Conditions

  • GC Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Operate in splitless mode at a high temperature (e.g., 250 °C) to ensure efficient desorption of the analytes from the SPME fiber.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all compounds.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Can be either full scan for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantification.[11]

3. Calibration

  • Prepare standard solutions of this compound and spike them into a blank matrix to create matrix-matched calibrants.

  • Perform the same HS-SPME and GC-MS analysis on the calibrants to construct a calibration curve.

4. Data Analysis

  • Identify this compound in the sample chromatogram by its retention time and mass spectrum.

  • Quantify the concentration using the calibration curve, often with the aid of an internal standard to correct for matrix effects and extraction variability.

References

4-Vinylsyringol: A Comparative Analysis of its Antioxidant Capacity Against Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of 4-Vinylsyringol's Antioxidant Potential

This compound (4-VS), a naturally occurring phenolic compound found in various plants and thermally processed foods, has garnered increasing interest for its potent antioxidant properties. This guide provides a comparative analysis of the antioxidant capacity of this compound against other well-established phenolic compounds, namely gallic acid, ferulic acid, and quercetin. The information presented herein is supported by available experimental data to aid researchers and professionals in drug development and related fields in making informed decisions.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of phenolic compounds is commonly evaluated using various in vitro assays, with DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being among the most prevalent. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a standard metric for comparison; a lower IC50 value indicates a higher antioxidant activity.

While direct comparative studies providing IC50 values for this compound under the same experimental conditions as gallic acid, ferulic acid, and quercetin are limited in the readily available scientific literature, existing research qualitatively suggests that this compound, also known as canolol, exhibits exceptionally high antiradical scavenging activity, reportedly greater than that of common antioxidants like vitamin C, β-carotene, α-tocopherol, rutin, and quercetin.

The table below summarizes representative IC50 values for gallic acid, ferulic acid, and quercetin from various studies to provide a comparative context for their antioxidant potential. It is important to note that these values can vary between studies due to different experimental conditions.

Phenolic CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound (Canolol) Data not availableData not available
Gallic Acid ~5.5~3.0
Ferulic Acid ~25~15
Quercetin ~7.5~4.5

Note: The IC50 values are approximate and collated from various sources for comparative purposes. Experimental conditions can significantly influence these values.

Experimental Protocols

To ensure the reproducibility and standardization of antioxidant capacity assessment, detailed experimental protocols are crucial. Below is a representative methodology for the DPPH radical scavenging assay.

DPPH Radical Scavenging Assay Protocol

1. Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from deep violet to light yellow, which can be monitored spectrophotometrically at a specific wavelength (typically around 517 nm).

2. Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol, analytical grade)

  • Test compounds (this compound, Gallic Acid, Ferulic Acid, Quercetin)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer capable of measuring absorbance at 517 nm

  • Micropipettes and tips

  • 96-well microplate or cuvettes

3. Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: Prepare stock solutions of the test compounds and the positive control in methanol at a known concentration. From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • To a 96-well microplate, add a specific volume (e.g., 100 µL) of the different concentrations of the test samples or positive control.

    • Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.

    • For the blank, use methanol instead of the test sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample. The concentration that causes 50% scavenging of the DPPH radical is the IC50 value.

Visualizing Methodologies and Pathways

To further elucidate the experimental process and the underlying mechanisms of antioxidant action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH DPPH Solution (0.1 mM in Methanol) Mixing Mix Samples with DPPH Solution DPPH->Mixing Samples Test Compounds & Positive Control (Serial Dilutions) Samples->Mixing Incubation Incubate in Dark (30 min, RT) Mixing->Incubation Measurement Measure Absorbance (517 nm) Incubation->Measurement Calculation Calculate % Scavenging & IC50 Value Measurement->Calculation

Caption: Experimental workflow for the DPPH radical scavenging assay.

Antioxidant_Mechanism cluster_stress Oxidative Stress cluster_defense Antioxidant Defense cluster_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) Phenol Phenolic Compound (e.g., this compound) ROS->Phenol scavenged by Neutralization ROS Neutralization Phenol->Neutralization leads to Pathway Modulation of Signaling Pathways (e.g., Nrf2, NF-κB) Phenol->Pathway activates/ inihibits Protection Cellular Protection & Reduced Damage Neutralization->Protection Pathway->Protection

Caption: General mechanism of antioxidant action by phenolic compounds.

Concluding Remarks

While quantitative data for a direct comparison of this compound's antioxidant capacity with other phenolic compounds using standardized assays is still emerging, the available information strongly suggests its potent antioxidant potential. Further research is warranted to elucidate its precise IC50 values in various antioxidant assays and to explore its specific interactions with cellular signaling pathways. The methodologies and comparative data presented in this guide aim to provide a valuable resource for scientists and researchers in the ongoing exploration of novel antioxidant compounds for therapeutic and other applications.

A Comparative Guide to the Detection of 4-Vinylsyringol: A Cross-Validation of Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of 4-Vinylsyringol (4-VS), a phenolic compound with significant antioxidant and potential therapeutic properties, is of paramount importance. This guide provides an objective comparison of various analytical techniques for 4-VS detection, supported by experimental data and detailed methodologies.

This document outlines and contrasts the performance of common chromatographic methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), alongside emerging electrochemical and biosensor technologies. The information presented is intended to assist researchers in selecting the most appropriate method for their specific application, considering factors such as sensitivity, selectivity, sample matrix, and throughput.

Quantitative Performance of this compound Detection Methods

The selection of an analytical technique is often dictated by its quantitative performance. The following table summarizes key validation parameters for the detection of this compound and related volatile phenols using various methods. It is important to note that direct comparative studies for 4-VS across all platforms are limited; therefore, data for closely related compounds or general phenolic compounds are included for a broader perspective.

TechniqueAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
GC-MS 4-Vinylguaiacol, 4-VinylphenolBeer< LOQ1.0 µg/L0.993 - 0.999Not Reported
Volatile PhenolsBaijiuNot Reported0.10 - 0.66 µg/L0.9994 - 0.999987 - 115
Carbonyls & FuransBeer0.03 µg/L1.0 µg/L0.9731 - 0.996090 - 105
HPLC-DAD Sinapine, Sinapic AcidRapeseed Meal0.01 mg/mL0.03 mg/mL>0.99Not Reported
AlkylphenolsMilkNot ReportedNot Reported>0.99Within ±10%
Plant PhenolicsAqueous Extract0.097–0.467 mg/l0.097–0.496 mg/l> 0.99988.07–109.17
Electrochemical Sensor 4-EthylguaiacolWineNot Reported200 µg/LLinear96 - 106
Azoxystrobin (MIP)Tap Water3.6 nM11.8 nMNot Reported94 - 119
Biosensor (Tyrosinase) PhenolLeachate0.13 - 0.25 µMNot ReportedLinear82 - 117
Phenolic CompoundsGeneralNot ReportedNot ReportedLinearNot Reported
Chlorogenic AcidNutraceuticals0.232 µM (SWV)0.774 µM (SWV)Not ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the experimental protocols for the key techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation (HS-SPME for Beer):

  • Place 6 mL of decarbonated beer into a 20 mL headspace vial.

  • Add a suitable amount of an internal standard (e.g., 4-methyl-2-pentanol).

  • Seal the vial and incubate at 80°C for 55 minutes.

  • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) solid-phase microextraction (SPME) fiber to the headspace during incubation.[1]

  • Desorb the analytes from the fiber in the GC injector.

GC-MS/MS Parameters:

  • Injector: Splitless mode, 250°C.

  • Column: A polar capillary column, such as one with a wax or polyethylene glycol stationary phase, is suitable for separating volatile phenols.

  • Oven Program: A temperature gradient is employed to separate the analytes. For example, start at 50°C, ramp to 240°C at a rate of 3°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, or full scan mode for identification. Key ions for this compound would be monitored.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

HPLC is well-suited for the analysis of non-volatile phenolic compounds and can be adapted for this compound, which is often found alongside its precursor, sinapic acid.

Sample Preparation (Rapeseed Oil):

  • Dissolve a known amount of rapeseed oil in a suitable solvent mixture (e.g., methanol/water).

  • The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering matrix components.[2]

  • Filter the final extract through a 0.45 µm filter before injection.

HPLC-DAD Parameters:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the compounds.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: A Diode-Array Detector (DAD) is used to monitor the absorbance at multiple wavelengths. The characteristic absorbance maximum for this compound is around 260 nm.

Electrochemical Sensors

Electrochemical sensors offer a rapid and portable alternative for the detection of phenolic compounds. While a specific sensor for 4-VS is not widely reported, the principles can be adapted from sensors for similar molecules.

Sensor Fabrication (Molecularly Imprinted Polymer - MIP):

  • A glassy carbon electrode (GCE) is polished and cleaned.

  • A solution containing a functional monomer (e.g., pyrrole), a cross-linker, an initiator, and the template molecule (this compound) is prepared.[3][4]

  • The polymer is electropolymerized onto the GCE surface.

  • The template molecule is then removed, leaving behind specific recognition sites for this compound.

Detection:

  • The MIP-modified electrode is incubated in the sample solution.

  • The binding of this compound to the recognition sites causes a change in the electrochemical properties of the electrode surface.

  • This change is measured using techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). The resulting current signal is proportional to the concentration of this compound.

Biosensors

Biosensors utilize a biological recognition element, such as an enzyme, to detect the target analyte. For phenolic compounds, the enzyme tyrosinase is commonly employed.[5][6][7][8][9]

Biosensor Construction (Tyrosinase-based):

  • An electrode (e.g., screen-printed carbon electrode) is modified with a conductive material like carbon nanotubes or graphene to enhance the signal.[7]

  • The enzyme tyrosinase is immobilized on the modified electrode surface using methods such as cross-linking with glutaraldehyde or entrapment in a polymer matrix.[10]

Detection Mechanism:

  • When the biosensor is exposed to a sample containing this compound, the tyrosinase enzyme catalyzes its oxidation to a quinone derivative.

  • This enzymatic reaction produces an electrical signal (current) that is proportional to the concentration of this compound.

  • The signal is measured using amperometry or voltammetry.

Formation Pathway and Experimental Workflow

To provide a clearer understanding of the origin of this compound and the analytical processes, the following diagrams illustrate the biochemical pathway of its formation and a generalized experimental workflow for its detection.

cluster_pathway Biochemical Formation of this compound Sinapic_Acid Sinapic Acid 4_Vinylsyringol This compound Sinapic_Acid->4_Vinylsyringol Decarboxylation (Thermal or Enzymatic)

Caption: The formation of this compound from its precursor, sinapic acid, through a decarboxylation reaction.

cluster_workflow General Experimental Workflow for 4-VS Detection Sample Sample (e.g., Beer, Rapeseed Oil) Preparation Sample Preparation (e.g., Extraction, Cleanup) Sample->Preparation Analysis Instrumental Analysis (GC-MS, HPLC, Sensor) Preparation->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification and Reporting Data->Quantification

Caption: A generalized workflow for the detection and quantification of this compound in a sample matrix.

References

4-Vinylsyringol: A Natural Contender in Food Preservation? A Comparative Guide to Synthetic Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective and safe food preservatives is ongoing. This guide provides a comprehensive comparison of the efficacy of 4-vinylsyringol, a naturally occurring phenolic compound, against commonly used synthetic antioxidants, Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT), in various food systems.

The demand for natural alternatives to synthetic food additives is a significant driver of current research.[1][2] this compound, a compound found in various plants and also formed during the thermal processing of certain foods, has demonstrated notable antioxidant properties.[1] This guide synthesizes available experimental data to offer an objective comparison of its performance.

Comparative Efficacy in Food Systems

The following tables summarize the available quantitative data on the antioxidant efficacy of this compound, BHA, and BHT in different food matrices. It is important to note that direct comparative studies under identical conditions are limited, and thus, data from various sources are presented with appropriate context.

Lipid-Based Food Systems (Oils and Lard)

Lipid oxidation is a primary cause of food spoilage, leading to rancidity and the degradation of nutritional quality. The Rancimat test, which measures the induction period of oxidation, is a common method for assessing antioxidant efficacy in fats and oils.

Table 1: Antioxidant Efficacy in Oils and Lard (Rancimat Test)

AntioxidantConcentrationFood SystemInduction Period (hours)Reference
This compound 80 mg/100gFlaxseed Oil~1.5 (estimated increase)[3]
BHA/BHT Not SpecifiedLard23.5
BHA/BHT Not SpecifiedTallow44
Control (Lard) -Lard12
Control (Tallow) -Tallow3

Note: The data for this compound in flaxseed oil indicated a 50% increase in the induction period compared to the control, but the absolute value was not provided. The BHA/BHT data is from a separate study on animal fats.

Meat Products

The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure lipid peroxidation in meat products. Lower TBARS values indicate better antioxidant protection.

Table 2: Antioxidant Efficacy in Meat Products (TBARS Assay)

AntioxidantConcentrationFood SystemTBARS Value (mg MDA/kg)Reference
Natural Antioxidants (General) VariousChicken MeatGenerally lower than control[1][2]
BHT 200 ppmChicken MeatLower than control, similar to some natural extracts[2]
BHA/BHT Not SpecifiedPork SausageEffective in reducing TBARS[4]
Control (Chicken Meat) -Chicken MeatHigher TBARS values over storage[1][2]

Note: Direct comparative data for this compound in meat products using the TBARS assay alongside BHA and BHT was not available in the searched literature. The table reflects general findings for natural versus synthetic antioxidants.

Radical Scavenging Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common in vitro method to assess the radical scavenging capacity of antioxidants. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals; a lower IC50 value indicates higher antioxidant activity.

Table 3: DPPH Radical Scavenging Activity (IC50 Values)

AntioxidantIC50 Value (µg/mL)Reference
This compound Data not available
BHA 112.05[3]
BHT 202.35[3]

Note: A specific IC50 value for this compound from a direct comparative study was not found. However, some studies indicate that certain natural extracts containing phenolic compounds can exhibit lower IC50 values than BHA and BHT.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Rancimat Test

The Rancimat method is an accelerated aging test used to determine the oxidative stability of fats and oils.[5][6]

Principle: A stream of air is passed through a sample of the oil or fat held at a constant elevated temperature (e.g., 100-140°C).[6] As the sample oxidizes, volatile organic acids are formed and carried by the air stream into a measuring vessel containing deionized water. The conductivity of the water is continuously measured. The induction period is the time until a rapid increase in conductivity is detected, indicating the onset of rapid oxidation.[5]

Procedure:

  • A precise amount of the oil or fat sample (typically 3g) is weighed into a reaction vessel.[5]

  • The antioxidant to be tested is added to the sample at the desired concentration.

  • The reaction vessel is placed in the Rancimat apparatus and heated to the set temperature.

  • A constant airflow (e.g., 20 L/h) is passed through the sample.[5]

  • The conductivity of the deionized water in the measuring vessel is monitored over time.

  • The induction period is determined as the time elapsed until the inflection point of the conductivity curve.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method for measuring lipid peroxidation, particularly in biological and food samples.[7][8]

Principle: Malondialdehyde (MDA), a secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex. The absorbance of this complex is measured spectrophotometrically at a specific wavelength (typically 532 nm) and is proportional to the amount of MDA present in the sample.

Procedure:

  • A known weight of the food sample (e.g., meat) is homogenized in a suitable buffer.

  • An aliquot of the homogenate is mixed with a solution of trichloroacetic acid (TCA) to precipitate proteins and then centrifuged.

  • The supernatant is collected and mixed with a TBA reagent.

  • The mixture is heated in a boiling water bath for a specific time (e.g., 15-20 minutes) to allow for color development.

  • After cooling, the absorbance of the solution is measured at 532 nm.

  • The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA or a standard compound like 1,1,3,3-tetramethoxypropane.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a simple and rapid method for evaluating the antioxidant capacity of a compound by its ability to scavenge free radicals.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine derivative. The decrease in absorbance at a specific wavelength (around 517 nm) is proportional to the radical scavenging activity of the antioxidant.

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Different concentrations of the antioxidant sample are prepared.

  • A fixed volume of the DPPH solution is mixed with the antioxidant solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at approximately 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the antioxidant concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the lipid autoxidation pathway, a key process in food spoilage that antioxidants inhibit, and a typical experimental workflow for evaluating antioxidant efficacy.

Lipid_Autoxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_antioxidant Antioxidant Intervention Unsaturated Fatty Acid (LH) Unsaturated Fatty Acid (LH) Alkyl Radical (L•) Alkyl Radical (L•) Unsaturated Fatty Acid (LH)->Alkyl Radical (L•) Unsaturated Fatty Acid (LH)->Alkyl Radical (L•) Initiator (e.g., Heat, Light, Metal Ions) Initiator (e.g., Heat, Light, Metal Ions) Initiator (e.g., Heat, Light, Metal Ions)->Unsaturated Fatty Acid (LH) Abstracts H• Peroxy Radical (LOO•) Peroxy Radical (LOO•) Alkyl Radical (L•)->Peroxy Radical (LOO•) + O2 Non-radical Products Non-radical Products Alkyl Radical (L•)->Non-radical Products + L• Oxygen (O2) Oxygen (O2) Peroxy Radical (LOO•)->Unsaturated Fatty Acid (LH) Abstracts H• Lipid Hydroperoxide (LOOH) Lipid Hydroperoxide (LOOH) Peroxy Radical (LOO•)->Lipid Hydroperoxide (LOOH) Peroxy Radical (LOO•)->Lipid Hydroperoxide (LOOH) Chain broken Peroxy Radical (LOO•)->Non-radical Products + L• Peroxy Radical (LOO•)->Non-radical Products + LOO• Antioxidant (AH) Antioxidant (AH) Peroxy Radical (LOO•)->Antioxidant (AH) Reacts with Antioxidant Radical (A•) Antioxidant Radical (A•) Antioxidant (AH)->Antioxidant Radical (A•) Donates H•

Caption: Lipid Autoxidation Pathway and Antioxidant Intervention.

Experimental_Workflow Food System Preparation Food System Preparation Antioxidant Addition Antioxidant Addition Food System Preparation->Antioxidant Addition Control (No Antioxidant) Control (No Antioxidant) Food System Preparation->Control (No Antioxidant) Accelerated Oxidation Accelerated Oxidation Antioxidant Addition->Accelerated Oxidation Control (No Antioxidant)->Accelerated Oxidation Analytical Measurement Analytical Measurement Accelerated Oxidation->Analytical Measurement e.g., Rancimat, TBARS, DPPH Data Analysis & Comparison Data Analysis & Comparison Analytical Measurement->Data Analysis & Comparison

Caption: Experimental Workflow for Antioxidant Efficacy Evaluation.

Conclusion

The available evidence suggests that this compound possesses significant antioxidant activity, making it a promising natural alternative to synthetic antioxidants like BHA and BHT. However, a clear consensus on its comparative efficacy is hindered by the lack of direct, side-by-side studies in various food systems using standardized methodologies. While in vitro assays and studies in specific food matrices show its potential, further research is crucial to establish optimal concentrations, application methods, and performance across a broader range of food products. Researchers are encouraged to conduct comprehensive comparative studies to fully elucidate the potential of this compound as a viable natural food preservative.

References

A Comparative Analysis of the Biological Effects of 4-Vinylsyringol and Its Precursor, Sinapic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 4-Vinylsyringol (also known as Canolol) and its primary precursor, Sinapic Acid. The focus is on their antioxidant and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Introduction

This compound is a phenolic compound that is gaining attention for its significant biological activities.[1][2] It is primarily formed through the thermal decarboxylation of Sinapic Acid, a common hydroxycinnamic acid found in a variety of plant sources, including fruits, vegetables, and cereal grains.[2][3] Both compounds exhibit potent antioxidant and anti-inflammatory effects, making them promising candidates for therapeutic applications.[3][4] This guide will delve into a comparative analysis of their biological effects, providing a clear overview of their mechanisms of action and experimental validation.

Comparative Biological Effects

Antioxidant Activity

Both this compound and Sinapic Acid are recognized for their strong antioxidant properties. This compound has been reported to have more potent radical scavenging activity than common antioxidants like α-tocopherol and rutin.[5][6] Studies have shown that while 4-vinyl derivatives may exhibit weaker antioxidant activity in homogeneous polar mediums, their efficacy is significantly higher in emulsion systems compared to their phenolic acid precursors.[7][8] Sinapic acid is also a powerful antioxidant, capable of scavenging peroxynitrite more effectively than ascorbic acid and α-tocopherol.[9]

Table 1: Comparative Antioxidant Activity

Compound Assay IC50 Value / Activity Source
This compound (Canolol) Peroxyl Radical Scavenging (ORAC) Higher than α-tocopherol, rutin, and quercetin [5][6]
DPPH Radical Scavenging Weaker than Sinapic Acid in polar medium [7][8]
Alkylperoxyl Radical Scavenging (Emulsion) Higher than Sinapic Acid [7][8]
Sinapic Acid Peroxynitrite Scavenging More efficient than ascorbic acid and α-tocopherol [9]
sPLA2-IIA Inhibition IC50: 4.16 ± 0.13 µM [10]

| | DPPH Radical Scavenging | Generally higher than its 4-vinyl derivative in polar medium |[7][8] |

Anti-inflammatory Activity

The anti-inflammatory properties of both compounds are well-documented. Sinapic acid has been shown to suppress the expression of key inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[11] This is achieved primarily through the inactivation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] Furthermore, Sinapic Acid can control inflammation by suppressing the activation of the NLRP3 inflammasome.[9][12] this compound and related vinylphenols also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes, including IL-6, TNF-α, and COX-2, and by suppressing the NF-κB and MAPK signaling pathways.[13][14]

Table 2: Comparative Anti-inflammatory Effects

Compound Key Effects Mechanism of Action Source
This compound (and related vinylphenols) Inhibition of NO, PGE2, iNOS, COX-2, IL-6, TNF-α Suppression of NF-κB and MAPK activation [13][14]
Sinapic Acid Inhibition of NO, PGE2, iNOS, COX-2, TNF-α, IL-1β Suppression of NF-κB activation and NLRP3 inflammasome [9][11][12]

| | Reduction of paw edema in mice | Inhibition of inflammatory mediators |[10][11] |

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.

experimental_workflow_antioxidant cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_1 Prepare DPPH solution in ethanol DPPH_2 Add test compound (this compound or Sinapic Acid) DPPH_1->DPPH_2 DPPH_3 Incubate in the dark DPPH_2->DPPH_3 DPPH_4 Measure absorbance at 517 nm DPPH_3->DPPH_4 ABTS_1 Prepare ABTS radical cation (ABTS•+) solution ABTS_2 Add test compound ABTS_1->ABTS_2 ABTS_3 Incubate in the dark ABTS_2->ABTS_3 ABTS_4 Measure absorbance at 734 nm ABTS_3->ABTS_4

Caption: Workflow for DPPH and ABTS antioxidant assays.

experimental_workflow_inflammation cluster_workflow In Vitro Anti-inflammatory Assay cluster_analysis Analysis start Culture RAW 264.7 macrophages pretreat Pre-treat cells with This compound or Sinapic Acid stimulate Stimulate with LPS incubate Incubate for specified time nitrite Measure Nitric Oxide (Griess Assay) incubate->nitrite cytokines Measure Cytokines (ELISA) (TNF-α, IL-1β, IL-6) incubate->cytokines western Western Blot for iNOS, COX-2, NF-κB, MAPK incubate->western

Caption: Workflow for in vitro anti-inflammatory experiments.

nf_kb_pathway cluster_pathway Inhibition of NF-κB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB releases Gene Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB->Gene Compound This compound or Sinapic Acid Compound->IKK inhibits Compound->IkB inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Detailed Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[15]

  • Protocol:

    • Prepare a stock solution of DPPH (e.g., 140 µM) in ethanol.[16]

    • Prepare various concentrations of the test compounds (this compound and Sinapic Acid) in ethanol.

    • In a 96-well plate, add 150 µL of the DPPH solution to 150 µL of the test compound solution.[16] Ethanol is used as a negative control.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30-90 minutes).[16][17]

    • Measure the absorbance at 517 nm using a microplate reader.[16][17]

    • The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to its decolorization. The extent of decolorization is measured as a decrease in absorbance.

  • Protocol:

    • Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in equal proportions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[15][16]

    • Dilute the ABTS•+ stock solution with ethanol to obtain an absorbance of approximately 1.1 at 734 nm.[16]

    • Add a small volume of the test compound (e.g., 30 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 3 mL).[17]

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 6-90 minutes).[16][17]

    • Measure the absorbance at 734 nm.[17]

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

3. In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages

  • Principle: This assay assesses the ability of a compound to inhibit the production of inflammatory mediators in macrophages (e.g., RAW 264.7 cell line) stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria.

  • Protocol:

    • Cell Culture: Culture RAW 264.7 macrophages in appropriate media (e.g., DMEM with 10% FBS) until they reach a suitable confluency.

    • Treatment: Seed the cells in plates. Pre-treat the cells with various non-toxic concentrations of this compound or Sinapic Acid for 1-2 hours.

    • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the media and incubate for a specified period (e.g., 24 hours).

    • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) using the Griess reagent.[11]

    • Cytokine Measurement: Use the supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using specific ELISA kits.[11]

    • Western Blot Analysis: Lyse the cells to extract proteins. Separate the proteins by SDS-PAGE and transfer them to a membrane. Probe with primary antibodies against iNOS, COX-2, phosphorylated and total forms of NF-κB (p65), IκBα, and MAPK proteins (p38, ERK, JNK) to determine their expression levels.[11][14]

Conclusion

Both this compound and its precursor, Sinapic Acid, are potent bioactive compounds with significant antioxidant and anti-inflammatory properties. While Sinapic Acid shows strong activity in various models, its decarboxylated product, this compound (Canolol), demonstrates superior antioxidant efficacy, particularly in lipid-rich environments, and potent anti-inflammatory effects through the modulation of key signaling pathways like NF-κB and MAPK.[7][8][14] The choice between these compounds for therapeutic development may depend on the specific application, desired formulation, and target biological system. Further comparative in vivo studies are warranted to fully elucidate their therapeutic potential.

References

4-Vinylsyringol: An Unvalidated Candidate in the Quest for Reliable Food Intake Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Biomarkers for Whole-Grain and Beer Consumption

In the field of nutritional science, the accurate assessment of dietary intake is paramount. While self-reported dietary data is widely used, it is prone to inaccuracies. Objective biomarkers of food intake are therefore of significant interest to researchers, scientists, and drug development professionals. This guide provides a comparative analysis of 4-vinylsyringol as a potential, yet unvalidated, biomarker against established biomarkers for whole-grain and beer consumption, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound, also known as canolol, is a phenolic compound formed through the decarboxylation of sinapic acid. It is notably present in crude rapeseed (canola) oil and beer, where it contributes to the flavor profile and possesses antioxidant properties.[1] Despite its presence in these consumables, to date, there is a lack of scientific literature validating this compound as a reliable biomarker of food intake. This guide, therefore, positions this compound as a candidate biomarker and contrasts it with well-validated alternatives for related food categories.

Comparison with Validated Biomarkers

For a comprehensive comparison, we will examine established biomarkers for food groups relevant to the sources of this compound: alkylresorcinols for whole-grain wheat and rye (as key ingredients in many beers and other food products), and specific compounds for beer consumption.

Quantitative Data Summary

The following tables summarize the quantitative data for the validation of these biomarkers.

Table 1: Validation Data for Alkylresorcinols as Biomarkers of Whole-Grain Wheat and Rye Intake

Validation ParameterFindingReference
Dose-Response Plasma alkylresorcinol concentrations and urinary metabolites increase with increasing alkylresorcinol intake.[2][2]
Correlation with Intake Plasma alkylresorcinol concentrations are significantly correlated with the average daily intake of alkylresorcinols estimated from self-reported weighed food records (Spearman's r = 0.58, P < 0.001).[2]
Time-Response Alkylresorcinols are eliminated from plasma within 24 hours after consumption.[3][3]
Robustness Fasting plasma alkylresorcinol levels are considered a reliable biomarker for habitual whole-grain wheat and cereal fiber intake in populations with stable consumption.[3][4][5][3][4][5]
Analytical Performance A streamlined UHPLC-QTOF-MS method shows linearity in the 5 to 550 nmol/L range, with an LOD of 0.5 nmol/L and LOQ of 5 nmol/L. Within-run and between-run precision and accuracy were below 15%, and recoveries were above 90%.[6][6]

Table 2: Validation Data for Beer Consumption Biomarkers

BiomarkerValidation ParameterFindingReference
Isoxanthohumol Dose-Response Urinary isoxanthohumol recovery increases linearly with the amount of beer consumed in male volunteers.[7][8][7][8]
Specificity Receiver operating characteristic (ROC) curves show isoxanthohumol can discriminate between beer consumers and abstainers with 100% specificity and 67% sensitivity.[7][8][7][8]
Analytical Performance A SIDA-LC-MS/MS method for prenylated flavonoids (including isoxanthohumol) has been validated with LODs and LOQs between 0.04 and 3.2 µg/L.[9][9]
Hordenine Presence in Beer Hordenine is consistently found in various types of beer, with concentrations ranging from 1.05 to 8.56 mg/L.[1][10][11][1][10][11]
Pharmacokinetics After beer consumption, maximum plasma concentrations of free hordenine are reached within 0-60 minutes, with elimination half-lives of 52.7-66.4 minutes.[12][12]
Analytical Performance An UHPLC-ESI-MS/MS method has been developed for the monitoring of hordenine in beer and during the brewing process.[10][10]

Table 3: Status of this compound as a Food Intake Biomarker

Validation ParameterFindingReference
Food Sources Present in crude canola oil and beer.[1][1]
Dose-Response No data available.
Correlation with Intake No data available.
Time-Response No data available.
Robustness Not established.
Analytical Performance Analytical methods for phenolic compounds in biological samples exist but are not specifically validated for this compound as a food intake biomarker.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies.

Analysis of Alkylresorcinols in Human Plasma

This protocol is based on a streamlined method using ultra-high-performance liquid chromatography coupled to a quadrupole time-of-flight mass spectrometer (UHPLC-QTOF-MS).[6]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard solution.

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Atmospheric pressure chemical ionization (APCI) in negative ion mode.

    • Detection: Monitor for the specific m/z transitions of the different alkylresorcinol homologs (C17:0, C19:0, C21:0, C23:0, C25:0) and the internal standard.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of each alkylresorcinol homolog in the plasma samples based on the peak area ratio to the internal standard.

Analysis of Isoxanthohumol in Human Urine

This protocol is based on liquid chromatography coupled to mass spectrometry (LC-MS).[7][8]

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard.

    • Perform enzymatic hydrolysis using β-glucuronidase/sulfatase to release conjugated forms of isoxanthohumol.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analyte.

    • Elute the analyte with methanol, evaporate to dryness, and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Use selected reaction monitoring (SRM) for the specific transition of isoxanthohumol and its internal standard.

  • Quantification:

    • Construct a calibration curve using isoxanthohumol standards.

    • Quantify urinary isoxanthohumol concentration and normalize to urinary creatinine levels.

Visualizations

Experimental Workflow for Biomarker Validation

G cluster_discovery Biomarker Discovery cluster_validation Biomarker Validation discovery_methods Hypothesis-driven approach or Untargeted metabolomics plausibility Plausibility Assessment discovery_methods->plausibility Candidate Biomarker dose_response Dose-Response Study plausibility->dose_response time_response Time-Response Study dose_response->time_response robustness Robustness Evaluation time_response->robustness reliability Reliability Testing robustness->reliability analytical_validation Analytical Method Validation reliability->analytical_validation final_validation final_validation analytical_validation->final_validation Validated Biomarker

Caption: General workflow for the validation of a food intake biomarker.

Metabolic Pathway of Alkylresorcinols

G ARs Alkylresorcinols (in whole grains) Ingestion Ingestion ARs->Ingestion Absorption Absorption (Small Intestine) Ingestion->Absorption Metabolism Metabolism (β-oxidation of alkyl chain) Absorption->Metabolism DHPPA 3-(3,5-dihydroxyphenyl)-propanoic acid (DHPPA) Metabolism->DHPPA DHBA 3,5-dihydroxybenzoic acid (DHBA) Metabolism->DHBA Excretion Urinary Excretion DHPPA->Excretion DHBA->Excretion

Caption: Simplified metabolic pathway of alkylresorcinols in humans.

Conclusion

This comparative guide demonstrates that while this compound is a known component of certain foods, it currently lacks the necessary validation to be considered a reliable biomarker of food intake. In contrast, alkylresorcinols for whole-grain wheat and rye, and compounds like isoxanthohumol and hordenine for beer, have undergone more rigorous scientific evaluation. The presented data and protocols for these validated biomarkers can serve as a benchmark for future studies aiming to validate this compound or other candidate food intake biomarkers. For researchers, scientists, and drug development professionals, the use of validated biomarkers is crucial for obtaining objective and reliable data in nutritional research and clinical trials.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Vinylsyringol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of 4-Vinylsyringol are critical for ensuring laboratory safety and environmental protection. As a phenolic compound, this compound requires management as hazardous waste due to its potential health risks, including skin irritation, serious eye damage, and respiratory irritation.[1] Adherence to established protocols is essential for maintaining compliance with regulations such as the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave".[2][3]

This guide provides a step-by-step operational plan for the safe disposal of this compound and associated contaminated materials in a research environment.

Immediate Safety and Handling Protocols

Before beginning any work that will generate this compound waste, it is imperative to use appropriate engineering controls and Personal Protective Equipment (PPE) to minimize exposure.

  • Engineering Controls : All procedures involving this compound should be performed in a designated area, such as a chemical fume hood, to prevent the inhalation of dust or vapors.[4][5] An ANSI-approved eyewash station and safety shower must be immediately accessible within a 10-second travel time.[6][7]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles and/or a face shield when there is a potential for splashes.[6]

    • Hand Protection : Wear appropriate protective gloves, such as utility-grade neoprene or butyl gloves over exam-style nitrile gloves, especially when handling concentrated forms.[6] Gloves should be changed immediately after any contact.[6]

    • Skin and Body Protection : A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory.[6] For larger quantities where splashing is likely, a butyl rubber or neoprene apron is recommended.[6]

Step-by-Step Disposal Procedure

Disposal of this compound must not be done via standard drains or trash.[4][5] It must be collected and managed as hazardous chemical waste.

Step 1: Waste Segregation and Collection All materials contaminated with this compound must be segregated at the point of generation.[8]

  • Solid Waste : Collect unused or expired this compound powder, along with contaminated items like pipette tips, gloves, and absorbent paper, in a designated, sealable, and puncture-proof container.[4]

  • Liquid Waste : If this compound is in a solution, collect it in a chemically compatible, leak-proof liquid waste container.[2] Do not mix with incompatible waste streams, such as strong oxidizers.[5][7]

Step 2: Container Management Proper container selection and labeling are mandated by safety regulations.

  • Container Specifications : Use containers that are chemically compatible with phenolic compounds and can be securely sealed to prevent leaks or vapor escape.[2][9] The original product container may be used if it is in good condition.[10]

  • Labeling : The container must be clearly labeled with a hazardous waste tag as soon as the first piece of waste is added.[10] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" or "2,6-Dimethoxy-4-vinylphenol".[4][11]

    • The accumulation start date.[11]

    • The specific hazards (e.g., Corrosive, Irritant, Toxic).[12]

  • The container must remain closed at all times, except when actively adding waste.[4][10]

Step 3: Storage in a Satellite Accumulation Area (SAA) The filled or partially filled waste container must be stored in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[10][11]

  • Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][13]

  • Containment : The primary waste container should be placed in a secondary containment bin to prevent spills from reaching the environment.[5][11]

  • Segregation : Ensure the container is stored separately from incompatible materials, particularly strong oxidizers like nitric acid.[5][10]

  • Volume Limits : SAAs in academic labs are often limited to accumulating no more than 25 gallons of total chemical waste and no more than one quart of acutely hazardous waste.[11]

Step 4: Arranging for Final Disposal Hazardous waste must be removed from the laboratory by trained professionals.

  • Scheduling Pickup : Once the container is 90% full or has been accumulating for the maximum allowed time (typically six to twelve months), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[4][11][13]

  • Professional Disposal : The EHS department will work with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in compliance with all federal and state regulations.[8][9]

Emergency Spill Response

In the event of a small spill (less than 50 mL), laboratory personnel can perform the cleanup if properly trained and equipped.[7]

  • Secure the Area : Alert others in the vicinity and restrict access. Ensure the area is well-ventilated.[12]

  • Wear PPE : Don all required PPE before addressing the spill.

  • Absorb the Spill : Cover the spill with an absorbent material like a spill pad or vermiculite.[7][12]

  • Collect Waste : Carefully collect the absorbent material and place it in the designated this compound hazardous waste container.[12]

  • Decontaminate : Clean the spill area with soap and water.[12] For spills larger than 50 mL, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.[7]

Summary of Key Data

ParameterSpecificationSource(s)
Chemical Name This compound; 2,6-Dimethoxy-4-vinylphenol[14]
CAS Number 28343-22-8
Physical State Solid
Storage Temperature Store in freezer, under -20°C in an inert atmosphere[]
GHS Hazard Codes H315 (Skin Irritation), H318 (Serious Eye Damage), H335 (Respiratory Irritation)[1]
Signal Word Danger / Warning[1]
Waste Classification Hazardous Waste (Corrosive, Toxic)[12]
SAA Volume Limit Up to 25-55 gallons (total hazardous waste per SAA)[11][13]
SAA Storage Time Typically 6 to 12 months maximum[11][13]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE 1. Don Required PPE (Goggles, Gloves, Lab Coat) FumeHood 2. Work in Chemical Fume Hood PPE->FumeHood GenerateWaste 3. Generate Waste (Unused chemical, contaminated labware) FumeHood->GenerateWaste SegregateWaste 4. Segregate into Designated Hazardous Waste Container GenerateWaste->SegregateWaste LabelContainer 5. Label Container (Contents, Date, Hazards) SegregateWaste->LabelContainer StoreInSAA 6. Store in Satellite Accumulation Area (SAA) LabelContainer->StoreInSAA SecondaryContainment Use Secondary Containment StoreInSAA->SecondaryContainment RequestPickup 7. Request Pickup from EHS (When full or time limit reached) StoreInSAA->RequestPickup EHS_Pickup 8. EHS Collection RequestPickup->EHS_Pickup FinalDisposal 9. Transport to Licensed Waste Facility EHS_Pickup->FinalDisposal

Caption: Workflow for the proper disposal of this compound hazardous waste.

References

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